molecular formula C12H16N2O B3232387 3-Amino-1-(2-methylphenyl)piperidin-2-one CAS No. 1340035-39-3

3-Amino-1-(2-methylphenyl)piperidin-2-one

Cat. No.: B3232387
CAS No.: 1340035-39-3
M. Wt: 204.27
InChI Key: UDWIUYVUFJKMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Use Only. This product is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. 3-Amino-1-(2-methylphenyl)piperidin-2-one is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The structure features a piperidin-2-one (delta-lactam) core with a primary amino group at the 3-position and an ortho-methylphenyl substituent on the nitrogen atom, offering multiple sites for chemical modification and derivatization. This compound is of significant interest for researchers focused on developing novel pharmacologically active molecules. Piperidinone scaffolds are prevalent in compounds studied for their interaction with various biological targets . The functional groups present make it a versatile precursor for the synthesis of more complex chemical libraries, particularly in the exploration of structure-activity relationships (SAR). Researchers utilize this building block in hit-to-lead optimization campaigns, where its physicochemical properties can be tailored to improve potency and selectivity. Analytical data, including characterization by NMR and mass spectrometry, confirm the identity and high purity of the product. For specific lot information, including CAS number and analytical results, please refer to the provided Certificate of Analysis (COA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWIUYVUFJKMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340035-39-3
Record name 3-amino-1-(2-methylphenyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Peptidomimetic Core

3-Amino-1-(2-methylphenyl)piperidin-2-one represents a specialized subclass of


-lactams, functioning as a conformationally constrained peptidomimetic. Structurally, it is the 

-aryl derivative of Ornithine lactam (3-aminopiperidin-2-one).

In modern drug discovery, this scaffold serves two critical roles:

  • 
    -Turn Mimetic:  The six-membered lactam ring forces the amino functionality into a specific equatorial/axial orientation, mimicking the 
    
    
    
    and
    
    
    angles of peptide turns.
  • Hydrophobic Shielding: The N-(2-methylphenyl) (or o-tolyl) group introduces a high-energy steric clash with the lactam carbonyl. This forces the aromatic ring out of planarity (orthogonal twist), creating a distinct hydrophobic pocket often exploited in Factor Xa inhibitors and GPCR ligands to induce "induced-fit" binding.

Structural Dynamics & Pharmacophore Analysis

Conformational Locking (The "Ortho Effect")

The defining feature of this molecule is the steric interaction between the C2-Carbonyl oxygen and the C2'-Methyl group of the phenyl ring. Unlike an unsubstituted phenyl group, which might rotate freely, the o-tolyl group adopts a preferred conformation nearly perpendicular to the lactam plane.

  • Lipophilicity Shift: The N-arylation drastically shifts the LogP from -0.8 (core lactam) to approximately 2.1–2.5, enabling blood-brain barrier (BBB) penetration.

  • Chirality: The C3 position is a stereocenter. The (S)-enantiomer is derived from L-Ornithine and is typically the bioactive form in protease inhibitors.

Pharmacophore Mapping

The molecule presents three distinct interaction vectors:

  • H-Bond Donor: The C3-Primary Amine (interaction with Asp/Glu residues in active sites).

  • H-Bond Acceptor: The C2-Carbonyl (interaction with backbone amides).

  • Hydrophobic Anchor: The o-Tolyl group (occupies S1/S4 pockets).

Pharmacophore Figure 1: Pharmacophore Architecture & Steric Locking Core Piperidin-2-one (Scaffold) Amine C3-Amino Group (H-Bond Donor) Core->Amine C3 Position Carbonyl C2-Carbonyl (H-Bond Acceptor) Core->Carbonyl C2 Position Aryl N1-(2-Methylphenyl) (Hydrophobic Anchor) Core->Aryl N1 Position Twist Steric Twist (Ortho-Effect) Carbonyl->Twist Repulsion Aryl->Twist Steric Clash

Synthetic Architecture: High-Fidelity Protocols

While classical routes involve the cyclization of linear amino acids, the most robust method for medicinal chemistry—ensuring enantiopurity and scalability—is the Copper-Catalyzed Goldberg Arylation of a protected lactam.

Primary Route: Modified Goldberg Coupling

This protocol avoids the racemization often seen in high-temperature cyclizations.

Reagents:

  • Substrate: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one (derived from L-Ornithine).

  • Coupling Partner: 2-Iodotoluene.[1]

  • Catalyst System: CuI (Copper(I) Iodide) + Diamine Ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine).

  • Base:

    
     (Potassium Phosphate).
    
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge CuI (5 mol%) and

    
     (2.0 equiv). Evacuate and backfill with Argon.
    
  • Substrate Addition: Add the Boc-protected lactam (1.0 equiv) and 2-Iodotoluene (1.2 equiv).

  • Ligand Introduction: Add the diamine ligand (10 mol%) and anhydrous 1,4-Dioxane via syringe.

  • Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Note: The o-tolyl steric bulk requires higher energy than simple phenyl coupling.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Isolation: Neutralize with

    
     and extract to yield the free amine.
    
Synthetic Workflow Diagram

Synthesis Figure 2: Modular Synthesis via Copper-Catalyzed Cross-Coupling Start L-Ornithine / Glutamate Lactam (S)-3-(Boc-amino) piperidin-2-one Start->Lactam Cyclization Coupling Goldberg N-Arylation (90°C, Dioxane) Lactam->Coupling Reagents 2-Iodotoluene + CuI + Diamine Ligand Reagents->Coupling Intermed N-Aryl Protected Intermediate Coupling->Intermed Deprotect Acidic Deprotection (HCl/Dioxane) Intermed->Deprotect Final 3-Amino-1-(2-methylphenyl) piperidin-2-one Deprotect->Final

Analytical Validation & Properties

To validate the synthesis, researchers must look for specific spectroscopic signatures resulting from the N-arylation.

Physicochemical Profile
PropertyValue (Predicted/Exp)Significance
Molecular Weight 204.27 g/mol Fragment-like, ideal for FBDD.
cLogP ~1.8 – 2.2Good membrane permeability.
TPSA ~46

High CNS penetration potential.
pKa (Amine) ~8.4Protonated at physiological pH.
NMR Diagnostics
  • Aromatic Shielding: The protons on the piperidine ring at C6 (adjacent to Nitrogen) will show a downfield shift (

    
     3.4–3.8 ppm) due to the anisotropic effect of the N-aryl ring.
    
  • Methyl Group: The o-tolyl methyl group typically appears as a sharp singlet around

    
     2.1–2.3 ppm.
    
  • Diastereotopy: The C6 protons are diastereotopic. The degree of splitting (

    
    ) indicates the rigidity of the ring conformation induced by the aryl group.
    

Medicinal Chemistry Applications

Factor Xa & Thrombin Inhibition

This scaffold is a simplified analog of the valerolactam core found in Apixaban and Rivaroxaban precursors. The N-aryl lactam serves as a rigid linker that orients the basic amine (interacting with the S1 specificity pocket residue Asp189) and the distal aromatic group (interacting with the S4 hydrophobic pocket).

GPCR Ligand Design

The 3-amino-piperidin-2-one core is a "privileged structure" for GPCRs.

  • Mechanism: The rigid lactam ring reduces the entropic penalty of binding.

  • Versatility: Acylation of the 3-amino group allows for the rapid generation of urea or amide libraries to probe the secondary binding pockets of receptors like CCR2 or CXCR4.

References

  • Buchwald-Hartwig/Goldberg Arylation

    • Mechanism & Ligands: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link

    • Diamine Ligands: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the origin of high activity and stability of catalysts derived from bulky monodentate ligands in the Pd-catalyzed C-N bond formation. Journal of the American Chemical Society.[2] Link

  • Scaffold Synthesis (Ornithine Lactams)

    • Glutamic Acid Route:[3] Han, S., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Link

    • Patent Protocol: WO2014083150A1. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.[4] Link

  • Medicinal Chemistry Context

    • Conformation & Bioactivity: Perreault, S. (2014). Nitrogen Arylation for Macrocyclization of Unprotected Peptides.[5] National Institutes of Health (PMC). Link

    • Piperidine Reviews:Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2020). MDPI Molecules. Link

Sources

Technical Guide: Properties of N-Aryl-3-Aminopiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on N-aryl-3-aminopiperidin-2-one derivatives , a privileged scaffold in medicinal chemistry known for its utility as a conformationally constrained amino acid surrogate and its prominence in Factor Xa inhibitors and CGRP receptor antagonists.

Executive Summary & Scaffold Significance

The N-aryl-3-aminopiperidin-2-one scaffold (also referred to as an N-aryl-ornithine lactam) represents a critical structural motif in modern drug discovery. Chemically, it consists of a six-membered lactam (piperidin-2-one) substituted at the N1 position with an aromatic ring and at the C3 position with a primary amine.

Therapeutic Relevance:

  • Factor Xa Inhibition: The scaffold serves as a neutral, non-hydrolyzable core that orients substituents into the S1 and S4 pockets of the coagulation Factor Xa enzyme.

  • CGRP Receptor Antagonism: Recent optimization campaigns (e.g., Merck & Co., 2024) have utilized 3-aminopiperidin-2-one cores to develop potent oral antagonists for migraine treatment.

  • Peptidomimetics: The scaffold acts as a constrained mimic of the Ala-Gly dipeptide or Arginine, locking the backbone into a specific

    
    -turn conformation, which enhances receptor affinity and metabolic stability compared to flexible linear peptides.
    

Physicochemical & Structural Properties[1][2]

Conformational Dynamics

The lactam ring imposes a rigid constraint on the molecular backbone. Unlike linear amino acids, the


 and 

torsion angles are restricted.
  • Pucker: The piperidinone ring typically adopts a half-chair or distorted sofa conformation.

  • N-Aryl Orientation: The N1-aryl group is forced out of coplanarity with the lactam amide bond due to steric clash with the adjacent carbonyl oxygen and C6 protons. This creates a distinct "propeller-like" twist, often exploiting hydrophobic pockets (e.g., the S4 pocket in proteases) via

    
    -stacking or hydrophobic enclosure.
    
Property Profile

The following table summarizes the core physicochemical characteristics of the unsubstituted scaffold versus a typical bioactive derivative (e.g., N-(4-methoxyphenyl)).

PropertyCore (3-amino-N-H)Derivative (3-amino-N-aryl)Impact on Drug Design
Molecular Weight 114.15 Da~220–350 DaFragment-like; allows for significant decoration.
LogP (Lipophilicity) -0.8 (Hydrophilic)1.5 – 3.5 (Modulate)N-arylation drastically improves membrane permeability.
pKa (C3-Amine) ~7.8 – 8.2~7.5 – 8.0Basic enough for salt formation; lower than acyclic amines due to EWG effect of carbonyl.
H-Bond Donors 2 (Amine + Amide NH)1 (Amine only)Loss of Amide NH donor reduces non-specific binding; improves CNS penetration.
Metabolic Stability High (Renal excretion)Variable (CYP oxidation)The N-aryl ring is a "soft spot" for CYP450 oxidation (hydroxylation).

Synthetic Methodologies

The synthesis of N-aryl-3-aminopiperidin-2-one derivatives generally follows two distinct strategic disconnections: Post-Cyclization N-Arylation (Route A) and Cyclization of N-Aryl Precursors (Route B).

Route A: Metal-Catalyzed N-Arylation (Preferred)

This route allows for the late-stage diversification of the chiral lactam core.

  • Substrate: Protected 3-aminopiperidin-2-one (e.g., Cbz- or Boc-protected).

  • Reagents: Aryl bromide/iodide, Pd catalyst (e.g., Pd2(dba)3), Ligand (Xantphos or BrettPhos), Base (Cs2CO3).

  • Mechanism: Buchwald-Hartwig Cross-Coupling.[1]

  • Advantages: High functional group tolerance; retention of C3 stereochemistry.

Route B: Intramolecular Cyclization

Used when the N-aryl bond is difficult to form sterically.

  • Precursor: N-aryl-2,5-diaminopentanoic acid derivatives.

  • Mechanism: Amide bond formation using coupling reagents (HATU/EDC) or intramolecular alkylation.

Visualization of Synthetic Pathways

The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.

Synthesis_Workflow Ornithine Ornithine/Glutamine Precursor Lactam 3-Aminopiperidin-2-one (Chiral Core) Ornithine->Lactam Cyclization (Reflux/ROH) RouteB Route B: Intramolecular Cyclization Ornithine->RouteB N-Arylation (First) RouteA Route A: Buchwald-Hartwig Coupling Lactam->RouteA Boc-Protection NArylProduct N-Aryl-3-Aminopiperidin-2-one (Target Scaffold) RouteA->NArylProduct Ar-Br, Pd(0) Xantphos RouteB->NArylProduct Ring Closure (HATU/Base)

Figure 1: Strategic disconnections for the synthesis of N-aryl-3-aminopiperidin-2-one derivatives. Route A is preferred for library generation.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the synthesis of (S)-1-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)piperidin-2-one . This is a self-validating protocol; the color change of the catalyst and the disappearance of the starting material by TLC act as internal checkpoints.

Materials:
  • (S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Pd_2(dba)_3 (2 mol%)

  • Xantphos (4 mol%)

  • Cs_2CO_3 (1.5 equiv, dried)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd_2(dba)_3 and Xantphos in 1/3 of the dioxane volume. Stir at room temperature for 10 minutes. Checkpoint: Solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation.

  • Reaction Assembly: Add the lactam, aryl bromide, and cesium carbonate to a reaction vial. Add the pre-formed catalyst solution and the remaining dioxane.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Heating: Heat the reaction block to 100°C. Stir vigorously (800 rpm) for 12–16 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 40-60% EtOAc.

Structure-Activity Relationship (SAR) & Biological Mechanism

The biological activity of this scaffold is driven by its ability to position the C3-amine and N1-aryl groups into specific receptor subsites.

Pharmacophore Mapping
  • C3-Amine: Acts as a critical hydrogen bond donor. In Factor Xa inhibitors, this often interacts with the carbonyl of Gly216 or similar backbone residues.

  • N1-Aryl Group: Occupies the S4 hydrophobic pocket. Substituents on this ring (e.g., 4-OMe, 4-Cl) modulate potency and metabolic clearance.

  • Lactam Carbonyl: Acts as a hydrogen bond acceptor, often interacting with solvent water or specific receptor residues to orient the ring.

Mechanistic Diagram (Factor Xa Context)

The following diagram visualizes the "L-Shaped" binding mode common in protease inhibitors utilizing this scaffold.

SAR_Mechanism S1 S1 Pocket (Deep, Specificity) S4 S4 Pocket (Hydrophobic/Aryl) Backbone Gly216 Backbone (H-Bonding) Lactam Piperidin-2-one Core Lactam->S1 Scaffold Orientation N1_Aryl N1-Aryl Group (e.g., 4-Methoxyphenyl) Lactam->N1_Aryl Covalent Attachment C3_Amine C3-Amino Group (Cationic/H-Donor) Lactam->C3_Amine Chiral Center (S) N1_Aryl->S4 Pi-Stacking / Hydrophobic Interaction C3_Amine->Backbone H-Bond Donor

Figure 2: Pharmacophore mapping of N-aryl-3-aminopiperidin-2-one in the context of Factor Xa inhibition. The N1-aryl group is critical for S4 pocket occupancy.

References

  • Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Pinto, D. J., et al. (2007). Discovery of Factor Xa Inhibitors Containing a N-Aryl-3-aminopiperidin-2-one Core. Journal of Medicinal Chemistry.[4] Link

  • Yin, J., et al. (2002). Pd-Catalyzed N-Arylation of Heterocycles: A Practical Synthesis of N-Aryl-Lactams. Organic Letters.[5] Link

  • Perz, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access. European Journal of Medicinal Chemistry. Link

  • Correa, A., et al. (2019). Intramolecular Cyclization of N-Aryl Amides for the Synthesis of Nitrogen Heterocycles. Frontiers in Chemistry. Link

Sources

3-amino-1-(o-tolyl)piperidin-2-one SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and synthetic methodology for 3-amino-1-(o-tolyl)piperidin-2-one , a critical scaffold in medicinal chemistry.

Chemical Identity & Core Data

This compound serves as a constrained amino acid mimetic and a "privileged scaffold" in drug discovery, particularly for G-protein-coupled receptor (GPCR) antagonists (e.g., CGRP receptors).

Identification Matrix
ParameterTechnical Specification
Common Name 3-amino-1-(o-tolyl)piperidin-2-one
IUPAC Name 3-amino-1-(2-methylphenyl)piperidin-2-one
CAS Registry Number 1340035-39-3
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Canonical SMILES CC1=CC=CC=C1N2CCCC(C2=O)N
Isomeric SMILES CC1=CC=CC=C1N2CCCC([C@@H]2=O)N(Note: If enantiopure, typically S)
InChI String InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3
InChI Key UDWIUYVUFJKMQK-UHFFFAOYSA-N
Structural Analysis
  • Core Scaffold: A six-membered

    
    -lactam (piperidin-2-one) ring.
    
  • N1-Substitution: The nitrogen atom of the lactam is substituted with an ortho-tolyl group (2-methylphenyl). This introduces significant steric bulk proximal to the carbonyl, restricting rotation around the N-Aryl bond and favoring specific atropisomeric conformations in bound states.

  • C3-Amine: The primary amine at position 3 creates a chiral center. In bioactive contexts (e.g., CGRP antagonists), the (3R) or (3S) configuration often dictates potency. The CAS 1340035-39-3 generally refers to the racemic building block unless specified otherwise.

Synthesis & Experimental Methodology

The synthesis of N-aryl-3-aminopiperidin-2-ones is non-trivial due to the weak nucleophilicity of the amide nitrogen and the steric hindrance of the ortho-substituted aryl iodide. The most robust industrial route utilizes a Copper-Catalyzed Ullmann-Goldberg Coupling .

Retrosynthetic Logic

To construct the N1-Aryl bond while preserving the C3-amine, we employ a "Protect-Couple-Deprotect" strategy.

  • Precursor: 3-aminopiperidin-2-one (Ornithine lactam).

  • Protection: The C3-amine is more nucleophilic than the amide nitrogen and must be protected (Boc) to prevent side reactions.

  • Coupling: A copper(I) catalyst facilitates the cross-coupling between the lactam nitrogen and 2-iodotoluene.

Visualized Reaction Pathway

Synthesis Start 3-Aminopiperidin-2-one (Ornithine Lactam) Step1 Step 1: N-Protection (Boc-Anhydride) Start->Step1 Inter1 Intermediate A: tert-butyl (2-oxopiperidin-3-yl)carbamate Step1->Inter1 Yield >90% Step2 Step 2: Ullmann Coupling (CuI, Ligand, 2-Iodotoluene) Inter1->Step2 Inter2 Intermediate B: tert-butyl (1-(o-tolyl)-2-oxopiperidin-3-yl)carbamate Step2->Inter2 Cu-Catalysis 110°C Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Target: 3-amino-1-(o-tolyl)piperidin-2-one Step3->Final Quant.

Figure 1: Step-wise synthetic pathway for the production of 3-amino-1-(o-tolyl)piperidin-2-one via Ullmann coupling.

Detailed Protocol

Step 1: Protection

  • Dissolve 3-aminopiperidin-2-one (10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at RT for 4 hours. Wash with 1N HCl, dry over Na₂SO₄, and concentrate to yield Intermediate A .

Step 2: Ullmann-Goldberg Coupling (The Critical Step) Rationale: Standard Pd-catalyzed Buchwald-Hartwig conditions often fail with electron-deficient lactams. CuI/Diamine systems are preferred for their robustness with ortho-substituted aryl halides.

  • Reagents: Intermediate A (1.0 eq), 2-Iodotoluene (1.2 eq), CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Charge a sealed tube with solid reagents and flush with Argon.

    • Add degassed solvent and the amine ligand.

    • Heat to 110°C for 16–24 hours. (Monitoring by LCMS is essential; look for M+Na peak of product).

    • Cool, filter through Celite, and purify via flash chromatography (Hexane/EtOAc) to yield Intermediate B .

Step 3: Deprotection

  • Dissolve Intermediate B in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir for 1 hour. Concentrate in vacuo.

  • Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the free amine 3-amino-1-(o-tolyl)piperidin-2-one .

Applications in Drug Discovery

This molecule is not merely a reagent but a core pharmacophore.

CGRP Receptor Antagonists

The 3-amino-lactam motif is central to the design of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, used for migraine treatment (e.g., Ubrogepant, Rimegepant analogs).[1]

  • Mechanism: The o-tolyl group provides a hydrophobic anchor that fits into the binding pocket of the CGRP receptor, while the lactam carbonyl and amino group form critical hydrogen bonds with the receptor backbone [1].

  • Stereochemistry: In the Merck CGRP series (e.g., MK-0974/Telcagepant precursors), the (3R) stereocenter is often required for optimal binding affinity [2].

Peptidomimetics

The structure acts as a Freidinger Lactam analog. By constraining the N-Cα bond of an amino acid (similar to proline but with a 6-membered ring), it restricts conformational space, reducing the entropic penalty of binding to biological targets.

References

  • Bell, I. M., et al. (2024).[2] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[1][2] Link[2]

  • Paone, D. V., et al. (2007).[1] "Calcitonin gene-related peptide receptor antagonists: optimization of the (3R)-amino-(6S)-phenylcaprolactam core." Bioorganic & Medicinal Chemistry Letters, 17(23), 6521-6525. Link

  • PubChem. (n.d.). "Compound Summary: this compound."[3] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to Phenylalanine Isostere Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The strategic replacement of the phenylalanine moiety in bioactive molecules is a cornerstone of modern medicinal chemistry, aimed at overcoming liabilities associated with the phenyl ring, such as metabolic instability and poor physicochemical properties.[1][2] This guide provides an in-depth technical exploration of the piperidinone scaffold as a versatile, conformationally restricted isostere for phenylalanine. We will dissect the underlying rationale for this bioisosteric substitution, detail robust, stereoselective synthetic methodologies, and present case studies that illustrate the profound impact of this scaffold on pharmacological activity and drug-like properties. This document is designed to serve as a practical resource, blending foundational theory with field-proven protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

The Strategic Imperative for Phenylalanine Isosteres

Phenylalanine is a fundamental building block in countless endogenous peptides and a recurring motif in synthetic drugs. Its phenyl group is critical for engaging in hydrophobic, π-stacking, and cation-π interactions within protein binding pockets. However, the very aromaticity that makes it effective also renders it susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance or the formation of reactive metabolites.[2] Furthermore, the planarity and high lipophilicity of the phenyl ring can contribute to poor aqueous solubility and non-specific binding.[1][3]

Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, offers a powerful strategy to mitigate these issues.[4][5] Non-classical, saturated bioisosteres have gained prominence as they can improve drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced solubility, metabolic stability, and clinical success.[3] The piperidinone scaffold has emerged as a particularly privileged isostere for phenylalanine, offering a unique combination of structural rigidity and synthetic tractability.[6][7]

The Piperidinone Scaffold: A Three-Dimensional Phenylalanine Mimic

The piperidinone ring is a six-membered nitrogen-containing heterocycle featuring a ketone.[8] Unlike the flat, aromatic phenyl ring, the piperidinone exists in non-planar chair or boat conformations. This inherent three-dimensionality is the key to its utility as a phenylalanine isostere. By strategically placing substituents on the piperidinone ring, it is possible to project key pharmacophoric elements into precise vectors in 3D space, effectively mimicking the spatial orientation of the native phenylalanine side chain while introducing superior physicochemical properties.

Key Advantages of the Piperidinone Isostere:

  • Conformational Constraint: The rigid ring system reduces the number of rotatable bonds compared to the flexible phenethyl side chain of phenylalanine. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding.[9]

  • Improved Physicochemical Properties: As a saturated heterocycle, the piperidinone core disrupts planarity and introduces polarity, which can lead to enhanced aqueous solubility and reduced lipophilicity compared to the parent phenyl-containing compound.[3]

  • Metabolic Stability: The replacement of the metabolically vulnerable phenyl ring with a more robust saturated scaffold can block common metabolic pathways, thereby increasing the compound's half-life.[2]

  • Vectorial Diversity: The piperidinone ring provides multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles in a way that is not possible with a simple phenyl ring.[10]

cluster_Phe L-Phenylalanine cluster_Pip Piperidinone Isostere Example cluster_key Structural Comparison Phe Pip A Aromatic Side Chain (Planar, Lipophilic) B Piperidinone Core (3D, Improved Solubility)

Fig 1. Structural comparison of L-Phenylalanine and a piperidinone isostere.

Synthetic Strategies for Chiral Piperidinone Scaffolds

The successful application of piperidinone scaffolds as phenylalanine isosteres hinges on the ability to synthesize them with precise stereochemical control. Since these scaffolds are intended to replace a chiral amino acid, enantioselective synthesis is not merely an option but a necessity. A variety of powerful methods have been developed to this end.[11][12]

A Starting Materials (e.g., Protected Amino Acid, Aldehyde) B Asymmetric Key Step (e.g., Chiral Auxiliary, Organocatalysis) A->B Introduce Chirality C Intramolecular Cyclization B->C Form Ring D Purification & Characterization C->D E Optional Deprotection & Further Functionalization D->E F Final Chiral Piperidinone Scaffold D->F Direct Use E->F cluster_exp Experimental Validation cluster_comp Computational Analysis A NMR Spectroscopy (NOE, Coupling Constants) B X-Ray Crystallography A->B Solid-State Structure E Docking & Binding Energy Calculation B->E Validate Model C Biological Assay (e.g., IC₅₀, EC₅₀) D Molecular Dynamics (Conformational Ensemble) D->E E->C Predict Affinity start Synthesized Scaffold start->A Solution Conformation start->D In Silico Behavior

Sources

3-Aminopiperidin-2-one: The "Ornithine Lactam" Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the toolkit of modern medicinal chemistry, 3-aminopiperidin-2-one (also known as ornithine lactam or 3-amino-2-piperidone) represents a high-value pharmacophore and a versatile synthetic building block.[1] Structurally, it is a six-membered lactam functionalized with a primary amine at the


-position.

Its significance is twofold:

  • Conformational Restriction: It acts as a constrained analogue of ornithine or arginine. By locking the peptide backbone into a cyclic lactam, it reduces entropic penalties upon binding and induces specific secondary structures (e.g.,

    
    -turns), making it a staple in peptidomimetic drug design .
    
  • Precursor Utility: It is the immediate chiral progenitor of 3-aminopiperidines , the core scaffold found in blockbuster DPP-IV inhibitors (e.g., Alogliptin , Linagliptin ) used for type 2 diabetes.[2]

This guide provides a technical deep-dive into the synthesis, stability, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven protocols.

Structural Significance & Medicinal Utility[1][3][4][5][6][7]

The "Freidinger Lactam" Concept

The 3-aminopiperidin-2-one scaffold is a subclass of "Freidinger lactams," which are widely used to restrict the conformational flexibility of peptide backbones.

  • Bioisosterism: The lactam ring mimics the hydrogen-bonding pattern of the peptide bond while fixing the

    
     and 
    
    
    
    torsion angles.
  • Target Classes:

    • Protease Inhibitors: The scaffold fits into the S1/S2 pockets of serine proteases (e.g., Factor Xa, Thrombin).

    • GPCR Ligands: Recent studies identify 3-aminopiperidin-2-one derivatives as potent CGRP receptor antagonists for migraine treatment [1].[3]

    • Kinase Inhibitors: Used as a linker or hinge-binding motif in JAK inhibitors.

Precursor to Blockbuster Scaffolds

The reduction of the lactam carbonyl in 3-aminopiperidin-2-one yields 3-aminopiperidine . This transformation is critical in the industrial synthesis of DPP-IV inhibitors.

  • Alogliptin (Nesina): Contains a 3-aminopiperidine moiety.[2][4][3][5][6][7][8]

  • Linagliptin (Tradjenta): Utilizes the chiral (R)-3-aminopiperidine scaffold.[8]

Synthetic Methodologies

The synthesis of 3-aminopiperidin-2-one must address two critical factors: enantiopurity (medicinal chemistry demands >99% ee) and scalability .

Route A: Cyclization of L-Ornithine (The Biomimetic Route)

This is the most robust method for generating the (S)-enantiomer (natural configuration). It relies on the intramolecular aminolysis of an ornithine ester.

Mechanism:

  • Activation: L-Ornithine is converted to its methyl ester.

  • Cyclization: Under basic conditions, the

    
    -amino group (pKa ~10.7) attacks the 
    
    
    
    -ester, forming the 6-membered lactam. The
    
    
    -amino group (pKa ~8.9) remains free (or protected) at position 3.[2]
Route B: Enzymatic Transamination (The Modern Route)

For the (R)-enantiomer (often required for DPP-IV inhibitors), biocatalytic routes using


-transaminases on 1-Boc-3-piperidone have proven highly enantioselective (>99% ee) and avoid heavy metal catalysts [2].

Visualizing the Workflow

The following diagram illustrates the divergence from L-Ornithine to both the Lactam scaffold and the reduced Piperidine scaffold used in diabetes drugs.

G Ornithine L-Ornithine HCl (Starting Material) Ester L-Ornithine Methyl Ester (Intermediate) Ornithine->Ester SOCl2, MeOH Reflux, 2h Lactam (S)-3-Aminopiperidin-2-one (Target Scaffold) Ester->Lactam NaOMe (Base) Cyclization (6-exo-trig) Peptidomimetics Peptidomimetics (Conformational Constraint) Lactam->Peptidomimetics N-Alkylation / Amide Coupling Reduction Reduction (LiAlH4 / BH3) Lactam->Reduction Carbonyl Removal Piperidine (S)-3-Aminopiperidine (DPP-IV Inhibitor Core) Reduction->Piperidine Yields Amine Scaffold

Figure 1: Synthetic divergence of the L-Ornithine scaffold showing the pathway to 3-aminopiperidin-2-one and its downstream pharmaceutical derivatives.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride. Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents
ReagentEquiv.Role
L-Ornithine HCl1.0Starting Material
Thionyl Chloride (SOCl2)1.5Activating Agent
Methanol (anhydrous)SolventSolvent/Reactant
Sodium Methoxide (NaOMe)2.0Base (Cyclization)
HCl (in Dioxane or Ether)1.1Salt Formation
Step-by-Step Methodology
Step 1: Esterification[6][8]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Addition: Charge the flask with L-Ornithine HCl (1.68 g, 10 mmol) and Methanol (20 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO2/HCl).

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. The solution should become clear.

  • Workup: Concentrate the solution in vacuo to obtain L-Ornithine methyl ester dihydrochloride as a white foam.

Step 2: Cyclization (The Critical Step)
  • Neutralization: Redissolve the crude ester in dry Methanol (15 mL).

  • Base Treatment: Cool to 0°C. Add NaOMe (25% wt in MeOH) carefully until pH reaches ~9-10. This liberates the free amines.

  • Reaction: Stir at Room Temperature (25°C) for 16–24 hours. The

    
    -amine attacks the ester, precipitating NaCl.
    
    • Checkpoint: Monitor by TLC (DCM/MeOH/NH4OH 80:20:1). The ester spot will disappear, replaced by a lower Rf spot (lactam).

  • Purification: Filter off the NaCl precipitate. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in a minimal amount of Ethanol. Add 4M HCl in Dioxane (2.5 mL) dropwise.

  • Isolation: The product, (S)-3-aminopiperidin-2-one HCl , precipitates as a white crystalline solid. Filter and wash with cold ether.

Expected Yield: 75–85% Characterization Data:

  • 1H NMR (D2O):

    
     3.95 (t, 1H, H-3), 3.25 (m, 2H, H-6), 2.10 (m, 1H), 1.90 (m, 1H), 1.70 (m, 2H).
    
  • MS (ESI): m/z 115.1 [M+H]+.

Stability & Handling Data

ParameterSpecificationPractical Insight
Physical State White to off-white crystalline solidHighly hygroscopic in salt form.
Storage -20°C (Long-term)Store under Argon/Nitrogen. Free base is prone to oxidation/ring opening.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane).
Chiral Stability Stable to racemization at RTAvoid strong bases at high temps (>80°C) to prevent epimerization at C3.
Safety Irritant (H315, H319)Standard PPE required. No specific high-toxicity alerts.

References

  • Bell, I. M., et al. (2024).[3] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[3] Link

  • Gomm, A., et al. (2016). "Asymmetric synthesis of a high added value chiral amine using immobilized

    
    -transaminases." Beilstein Journal of Organic Chemistry, 12, 2382–2389. Link
    
  • Khom, S. T., et al. (2024). "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63(5), 300-303. Link

  • National Center for Biotechnology Information. (2025).[9][5] "PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone." PubChem. Link

Sources

N-Substituted 3-Aminolactams: Synthetic Architectures & Pharmacophore Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, N-substituted 3-aminolactams represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Whether manifesting as the strained four-membered


-lactam (azetidin-2-one) found in monobactam antibiotics or the five-membered 

-lactam (pyrrolidin-2-one) utilized in peptidomimetics (Freidinger lactams), this scaffold offers a unique combination of conformational rigidity and vectorial functionalization .

This technical guide dissects the N-substituted 3-aminolactam core, moving beyond basic synthesis to explore the stereoelectronic principles that govern its utility in drug discovery. We focus on the causality between synthetic protocols and the resulting pharmacophoric properties, specifically the restriction of peptide backbone flexibility to mimic bioactive


-turns.

Structural Significance: The -Turn Mimetic

The primary utility of the 3-aminolactam scaffold lies in its ability to constrain the


 (phi) and 

(psi) torsion angles of a peptide backbone.
Conformational Restriction Logic

In a linear peptide, the conformational space is vast, leading to high entropic penalties upon binding. Cyclization into a lactam ring locks the N-C


 bond, restricting rotation and forcing the backbone into specific geometries.
  • 
    -Lactams (4-membered):  Induce severe constraint; often mimic the transition state of serine proteases (acyl-enzyme intermediate).
    
  • 
    -Lactams (5-membered):  The "Freidinger Lactam." Ideally suited to mimic Type II 
    
    
    
    -turns, a common recognition motif in GPCR ligands and protease inhibitors.
Visualization of Pharmacophore Mapping

The following diagram illustrates the structural logic of replacing a dipeptide segment with a 3-aminolactam scaffold to lock the bioactive conformation.

Peptidomimetic_Logic Figure 1: Pharmacophore engineering logic: Transitioning from flexible peptides to rigid lactam scaffolds. Linear Linear Peptide (High Entropy) Constraint Synthetic Constraint (Ring Closure) Linear->Constraint Cyclization Lactam N-Substituted 3-Aminolactam Constraint->Lactam Stereocontrol PhiPsi Restricted Phi/Psi Angles Lactam->PhiPsi H_Bond Intramolecular H-Bonding Lactam->H_Bond Bioactivity High Affinity Binding (Low Entropic Penalty) PhiPsi->Bioactivity H_Bond->Bioactivity

Synthetic Methodologies: Strategies & Selection

Synthesis of these scaffolds requires navigating the tension between ring strain (especially in


-lactams) and stereochemical preservation.[1][2]
Comparative Synthetic Strategies
MethodologyRing SizeKey MechanismAdvantagesLimitations
Staudinger [2+2] Cycloaddition

(4)
Ketene + ImineHigh stereocontrol (cis vs trans); Convergent.Requires acid chlorides/activated ketenes; Moisture sensitive.
Kinugasa Reaction

(4)
Nitrone + AlkyneCopper-catalyzed; Atom economical.Stereoselectivity can be substrate-dependent.
Ugi-4CR / Post-Condensation

(5),

(6)
Isocyanide MCRHigh diversity (4 inputs); Library friendly.Often requires specific "convertible" isocyanides.
Intramolecular Alkylation

(5)
Enolate + HalideUses chiral pool (Amino acids); Predictable.Step-intensive; Requires strong bases.
The Staudinger [2+2] Cycloaddition (Gold Standard)

For 3-amino-


-lactams, the Staudinger reaction remains the most authoritative method. It involves the reaction of a ketene  (generated in situ from an acid chloride) with an imine  (Schiff base).[2]
  • Stereocontrol: The reaction diastereoselectivity (cis vs. trans) is dictated by the electronic nature of the substituents and the order of addition (Torquoselectivity). Electron-donating groups on the ketene typically favor the cis isomer.

Detailed Experimental Protocol

Target: Synthesis of cis-N-(4-methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one. Rationale: This protocol demonstrates the Staudinger Ketene-Imine Cycloaddition , the most rigorous test of stereochemical control in lactam synthesis. The use of the phthalimido group protects the 3-amino functionality while influencing the cis-selectivity.

Reagents & Equipment[2][3]
  • Imine: N-Benzylidene-4-methoxyaniline (Pre-synthesized or in situ).

  • Acid Chloride: Phthalimidoacetyl chloride (Source of the ketene).

  • Base: Triethylamine (Et

    
    N) (Ketene generator).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon (Schlenk line).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

    • Expert Insight: Moisture is the enemy. Water reacts with the acid chloride to form the acid, killing the ketene generation.

  • Imine Solubilization: Charge the flask with N-Benzylidene-4-methoxyaniline (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine (3.0 equiv, 30 mmol) via syringe. Stir for 10 minutes.

  • Ketene Generation & Cyclization (The Critical Step):

    • Dissolve Phthalimidoacetyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (20 mL) in a separate dry dropping funnel or syringe.

    • Dropwise Addition: Add the acid chloride solution to the reaction flask very slowly over 45–60 minutes at 0°C.

    • Mechanistic Note: The slow addition ensures the concentration of the highly reactive ketene intermediate (phthalimidoketene) remains low, favoring the reaction with the imine over ketene dimerization.

  • Reaction Progression: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours (overnight).

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The disappearance of the imine spot indicates completion.

  • Workup:

    • Wash the reaction mixture with saturated NaHCO

      
       (2 x 50 mL) to remove unreacted acid/HCl salts.
      
    • Wash with Brine (50 mL).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: The cis-isomer is typically identified by the coupling constant (

      
      ) between H-3 and H-4 in 
      
      
      
      H NMR (
      
      
      Hz, whereas
      
      
      Hz).
Synthetic Workflow Diagram

Staudinger_Protocol Figure 2: Staudinger [2+2] Cycloaddition Workflow for Beta-Lactam Synthesis. Start Start: Anhydrous Conditions (N2/Ar Atmosphere) Reagents Imine + Et3N in DCM (0°C) Start->Reagents Addition Slow Addition of Phthalimidoacetyl Chloride Reagents->Addition Intermediate In Situ Ketene Generation [2+2] Cycloaddition Addition->Intermediate Dropwise (45 min) Workup Wash (NaHCO3, Brine) Dry (MgSO4) Intermediate->Workup 16h Stirring Product cis-3-Phthalimido-beta-lactam (Isolate & Characterize) Workup->Product Recrystallization

Biological Applications & Target Landscape

The N-substituted 3-aminolactam is not merely a scaffold; it is a tunable receptor probe. The nature of the N-substituent dictates bioavailability and hydrophobic pocket occupancy, while the 3-amino group serves as the vector for warhead attachment.

Therapeutic Areas
Target ClassMechanism of ActionRole of 3-Aminolactam
Antibacterials PBP InhibitionThe

-lactam ring acylates the active site Serine of Penicillin-Binding Proteins (PBPs). The 3-amino group mimics the D-Ala-D-Ala side chain.[2]
Protease Inhibitors Serine/Cysteine Protease Blockade

-lactams act as non-cleavable peptide mimics, positioning electrophiles (e.g., aldehydes, nitriles) to attack the catalytic nucleophile.
GPCR Ligands Opioid / Dopamine ReceptorsThe scaffold fixes the spatial arrangement of aromatic pharmacophores (on N-1 and C-3) to match receptor sub-pockets.
Oncology MDM2-p53 InhibitionSpiro-fused 3-aminolactams serve as rigid cores to project hydrophobic residues into the p53 binding cleft of MDM2.
Self-Validating Mechanistic Pathway

The biological efficacy of these molecules relies on their stability against non-target hydrolysis while maintaining reactivity toward the specific target.

Bioactivity_Pathway Figure 3: Biological Activity Landscape: From Recognition to Inhibition. Compound N-Substituted 3-Aminolactam Target Biological Target (e.g., Protease/PBP) Compound->Target Diffusion Metabolism Metabolic Stability (Ring Opening Resistance) Compound->Metabolism CYP450 / Esterases Binding Molecular Recognition (Shape Complementarity) Target->Binding Kd Action Inhibition/Activation (Acylation or Allostery) Binding->Action Ki / IC50 Metabolism->Action Bioavailability

[5][6]

References

  • Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Ugi Reaction - Organic Chemistry Portal. Source: Organic-Chemistry.org URL:[Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: PubMed URL:[3][Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source: MDPI (Molecules) URL:[Link]

Sources

Methodological & Application

Synthesis of 3-Amino-1-(2-methylphenyl)piperidin-2-one from L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one from L-Ornithine

Executive Summary & Strategic Analysis

The target molecule, 3-amino-1-(2-methylphenyl)piperidin-2-one , represents a privileged scaffold in medicinal chemistry, particularly as a conformationally restricted analogue of phenylalanine or arginine.[1] It serves as a critical pharmacophore in Factor Xa inhibitors (e.g., Apixaban derivatives) and various GPCR ligands.[1]

Synthesizing this motif from L-Ornithine presents a specific chemoselective challenge: distinguishing the


-amine (which must become the C3-amine) from the 

-amine (which must form the lactam nitrogen), while introducing a sterically hindered ortho-tolyl group.[1]

The Strategic Dilemma: Direct N-arylation of linear ornithine is plagued by regioselectivity issues (


 vs. 

amine). Conversely, N-arylation after lactamization requires forming a C-N bond on a secondary amide (lactam) with a sterically hindered aryl halide (2-iodotoluene).[1]

The Solution: This protocol utilizes a "Protect-Cyclize-Arylate" strategy.[1] We prioritize the formation of the piperidin-2-one ring (lactam) first, using the "Goldberg" modified Ullmann coupling to install the aryl group. This route preserves the chiral integrity of the L-ornithine starting material and avoids complex selective protection schemes required for linear arylation.

Retrosynthetic Logic & Pathway Visualization

The synthesis is deconstructed into three critical phases. The chirality of L-Ornithine (S-configuration) is maintained throughout, yielding the (S)-enantiomer of the target.[1]

Retrosynthesis Target (S)-3-Amino-1-(2-methylphenyl) piperidin-2-one Deprotection Global Deprotection (TFA/HCl) Deprotection->Target ArylatedLactam N-Arylated Lactam (Protected) ArylatedLactam->Deprotection Coupling Goldberg Coupling (CuI, 2-Iodotoluene) Coupling->ArylatedLactam Lactam (S)-3-(Boc-amino) piperidin-2-one Lactam->Coupling Cyclization Cyclization (Reflux/Base) Cyclization->Lactam Ornithine N-alpha-Boc-L-Ornithine Methyl Ester Ornithine->Cyclization

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-aryl lactam core.[1]

Detailed Experimental Protocols

Phase 1: Cyclization to (S)-3-(Boc-amino)piperidin-2-one

Objective: Convert linear L-ornithine into the 6-membered lactam ring while protecting the C3 amine.[1]

Mechanism: Intramolecular aminolysis of the ester by the


-amine.

Reagents:

  • 
    -Boc-L-Ornithine (CAS: 13734-35-5)[1]
    
  • Trimethylsilyldiazomethane (TMSCHN

    
    ) or MeOH/SOCl
    
    
    
    (for esterification)[1]
  • Triethylamine (Et

    
    N)[1]
    
  • Methanol (MeOH)[1]

Protocol:

  • Esterification: Dissolve

    
    -Boc-L-Ornithine (10.0 g, 43 mmol) in MeOH (100 mL) and benzene (25 mL). Add TMSCHN
    
    
    
    (2.0 M in hexanes) dropwise at 0°C until a yellow color persists. Stir for 30 min. Quench with acetic acid. Concentrate in vacuo to yield the crude methyl ester.
    • Alternative: Use Methyl Iodide (MeI) and K

      
      CO
      
      
      
      in DMF if diazomethane derivatives are restricted.[1]
  • Cyclization: Dissolve the crude ester in dry MeOH (100 mL). Add Et

    
    N (1.5 equiv).[1]
    
  • Reflux: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester and formation of the lactam (lower R

    
    ).
    
  • Workup: Concentrate the solvent. Redissolve the residue in EtOAc, wash with 1M citric acid (to remove uncyclized amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (100% EtOAc).

    • Yield Target: >85%

    • Data: White solid. MS (ESI) m/z 215.1 [M+H]

      
      .
      
Phase 2: Copper-Catalyzed Goldberg N-Arylation (Critical Step)

Objective: Install the sterically hindered 2-methylphenyl group onto the lactam nitrogen.

Scientific Rationale: Standard Ullmann conditions (Cu powder, >200°C) cause decomposition and racemization of the C3 chiral center.[1] We employ a Ligand-Assisted Goldberg Reaction using a diamine ligand (DMEDA) or amino acid ligand.[1] This stabilizes the Cu(I) intermediate, allowing the reaction to proceed at lower temperatures (100–110°C) and facilitating oxidative addition into the hindered 2-iodotoluene [1].[1]

Reagents:

  • (S)-3-(Boc-amino)piperidin-2-one (from Phase 1)[1]

  • 2-Iodotoluene (1.5 equiv) - Crucial: Do not use 2-bromotoluene; reactivity is too low for this hindered substrate.[1]

  • Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or (S)-N-Methylpyrrolidine-2-carboxylate (20 mol%) [1].[1]

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv).[1]
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Protocol:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N

    
    ), charge a sealable pressure tube with the Lactam (1.0 equiv), CuI (0.1 equiv), and Base (2.0 equiv).[1]
    
  • Addition: Add 1,4-Dioxane (0.2 M concentration relative to lactam), 2-Iodotoluene (1.5 equiv), and the Ligand (0.2 equiv).

  • Reaction: Seal the tube and heat to 110°C with vigorous stirring for 18–24 hours.

    • Note: The deep blue/green color indicates active copper species. If the solution turns black/precipitates early, the catalyst may have died (check oxygen exclusion).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

    • Yield Target: 60–75%

    • Validation: 1H NMR should show the distinct aromatic signals of the o-tolyl group (4H) and the methyl singlet (~2.2 ppm).[1]

Phase 3: Global Deprotection

Objective: Remove the Boc group to release the free amine.

Protocol:

  • Dissolve the N-arylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane at 0°C.

  • Stir at room temperature for 2 hours.

  • Free Basing (Optional but recommended for stability): Concentrate volatiles.[1] Redissolve in DCM and wash with saturated NaHCO

    
    . Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Final Product: (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one.

Quantitative Data & Reagent Table

ComponentRoleEquivalentsCritical Specification
(S)-3-(Boc-amino)piperidin-2-one Substrate1.0Dry, free of residual amine
2-Iodotoluene Coupling Partner1.5Must be Iodide , not Bromide
CuI Catalyst0.1099.999% purity preferred
DMEDA Ligand0.20Stabilizes Cu-intermediate
K

PO

Base2.0Finely ground powder
1,4-Dioxane SolventN/AAnhydrous, degassed

Troubleshooting & Critical Controls

Racemization Risk

The C3 proton is alpha to a carbonyl. While the carbamate (Boc) reduces acidity compared to an acyl group, prolonged heating at >120°C with strong base can lead to partial racemization.[1]

  • Control: Measure enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) after Phase 2.

  • Mitigation: If racemization is observed, switch base to

    
     and lower temperature to 90°C, extending reaction time.
    
Catalyst Poisoning

The "Goldberg" reaction is sensitive to moisture and oxygen.

  • Symptom: Incomplete conversion after 24h.

  • Fix: Ensure the reaction vessel is flame-dried and purged with Argon. Use a fresh bottle of CuI (white/off-white powder; discard if grey/green).[1]

References

  • Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.[1] Organic Letters, 10(12), 2589-2592.[1]

  • Gut, V., et al. (1968).[1] Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives and peptides of ornithine.[1][2] Tetrahedron, 24(21), 6351-6363.[1]

  • Khom, S. T., et al. (2024).[1][3] Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 300-303.[1]

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Engineering. Chemical Reviews, 108(8), 3054–3131.[1]

Sources

Protocol for N-arylation of 3-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Arylation Strategies for 3-Aminopiperidin-2-one Scaffolds

Executive Summary

The 3-aminopiperidin-2-one (ornithine lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core motif in Factor Xa inhibitors (e.g., Apixaban analogs), kinase inhibitors, and peptidomimetics. However, its functionalization presents a classical chemoselectivity challenge: the presence of two distinct nitrogen centers—the exocyclic primary amine (C3-NH₂) and the endocyclic amide/lactam nitrogen (N1-H).

This Application Note provides a definitive, evidence-based guide to selectively arylating either nitrogen. We define two distinct protocols:

  • Protocol A (Exocyclic): For the synthesis of N-aryl-3-aminopiperidin-2-ones (arylation of the primary amine).

  • Protocol B (Endocyclic): For the synthesis of 1-aryl-3-aminopiperidin-2-ones (arylation of the lactam nitrogen).

Strategic Analysis: The Tale of Two Nitrogens

To achieve selectivity, one must exploit the electronic and steric differences between the two nucleophilic sites.

FeatureExocyclic Amine (C3-NH₂) Endocyclic Lactam (N1-H)
Hybridization


(Resonance stabilized)
pKa (Conjugate Acid) ~9.0 – 10.0~15.0 – 17.0 (N-H acidity)
Nucleophilicity HighLow (Amidic resonance)
Reactivity Profile Reacts via

or Pd-catalyzed cross-coupling.
Requires deprotonation (Goldberg/Ullmann) or Chan-Lam coupling.
Chelation Risk High (1,3-bidentate potential)Moderate

The Selectivity Rule:

  • Targeting C3-NH₂: The primary amine is kinetically superior. Direct arylation is possible, but the lactam may coordinate to Pd(II), requiring specific ligands (e.g., BrettPhos) to prevent catalyst poisoning.

  • Targeting N1-H: The primary amine must be protected (e.g., Boc, Cbz). The lactam nitrogen is too poor a nucleophile to compete with a free amine. Once protected, Copper-catalyzed (Goldberg) or Chan-Lam conditions are required.

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on your target structure.

G cluster_legend Key Start Start: 3-Aminopiperidin-2-one Decision Which Nitrogen is the Target? Start->Decision TargetC3 Target: Exocyclic Amine (C3-NH2) (Synthesis of Anilines) Decision->TargetC3 High Nucleophilicity TargetN1 Target: Lactam Nitrogen (N1-H) (Scaffold Modification) Decision->TargetN1 Low Nucleophilicity EvalAryl Analyze Aryl Electrophile TargetC3->EvalAryl Protect Step 1: Protection of C3-NH2 (Reagent: Boc2O, TEA) TargetN1->Protect SNAr Electron Deficient (e.g., 4-F-NO2-Ph) Method: SNAr (Base/Heat) EvalAryl->SNAr EWG Present PdCoupling Unactivated/Electron Rich Method: Pd-Catalysis (Buchwald) EvalAryl->PdCoupling Neutral/EDG CouplingB Step 2: Metal Catalysis (Cu-Goldberg or Cu-Chan-Lam) Protect->CouplingB Deprotect Step 3: Deprotection (Reagent: TFA or HCl) CouplingB->Deprotect Legend1 Critical Decision Legend2 Target Molecule

Figure 1: Strategic workflow for chemoselective arylation of 3-aminopiperidin-2-one.

Protocol A: Exocyclic N-Arylation (Targeting C3-NH₂)

Context: This route is used when attaching an aryl group to the primary amine, often to create focused libraries of Factor Xa inhibitors.

Method A1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides or electron-rich systems.

Mechanism: The catalytic cycle relies on the high nucleophilicity of the primary amine. Bulky, electron-rich phosphine ligands are essential to prevent the lactam amide from binding to the Pd center and arresting the cycle.

Reagents:

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)₂.
    
  • Ligand: BrettPhos or RuPhos (Preferred for primary amines).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent:

    
     or 1,4-Dioxane.
    

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon flow, add 3-aminopiperidin-2-one (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (1.4 equiv), 
    
    
    
    (0.02 equiv), and BrettPhos (0.04 equiv) to a pressure vial.
  • Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Degas: Sparge with Argon for 5 minutes. Seal the cap.

  • React: Heat to 90–100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Critical Note: Avoid using strong bases like LiHMDS, which will deprotonate the lactam (pKa ~17) and shut down the reaction or cause side reactions.


 is the upper limit of basicity recommended here.
Method A2: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).

Protocol:

  • Mix 3-aminopiperidin-2-one (1.0 equiv) and Aryl Fluoride (1.1 equiv) in DMF or DMSO.

  • Add DIPEA (2.0 equiv).

  • Heat to 80°C. The primary amine reacts exclusively; the lactam is non-reactive under these conditions.

Protocol B: Endocyclic N-Arylation (Targeting N1-H)

Context: This is the "Scaffold Synthesis" route. Because the primary amine is more reactive, it must be protected first. The lactam nitrogen is then arylated using Copper catalysis (Goldberg reaction) or Chan-Lam coupling.

Phase 1: Protection

Convert 3-aminopiperidin-2-one to 3-(Boc-amino)piperidin-2-one using


 and 

in DCM. Isolate the solid product.
Phase 2: The Modified Goldberg Reaction

Best for: Aryl Iodides and Bromides.

Mechanism: The mechanism involves the coordination of the deprotonated amide to Cu(I), followed by oxidative addition of the aryl halide and reductive elimination. Diamine ligands are critical for stabilizing the Cu-intermediate.

Reagents:

  • Substrate: 3-(Boc-amino)piperidin-2-one.

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or (S)-N-methylpyrrolidine-2-carboxylate (Proline derivative).

  • Base:

    
     (Potassium Phosphate, tribasic) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Protocol:

  • Charge: To a dried Schlenk tube, add 3-(Boc-amino)piperidin-2-one (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.10 equiv), and

    
     (2.0 equiv).
    
  • Evacuate/Backfill: Cycle Argon/Vacuum 3 times.

  • Add Liquid: Add Dioxane (0.5 M) and the Ligand (DMEDA, 0.20 equiv) via syringe.

  • React: Heat to 100–110°C for 16–24 hours. The reaction mixture should turn blue/greenish upon cooling if exposed to air (oxidation of Cu), but should remain dark/brown during reaction.

  • Workup: Dilute with EtOAc/Water. Extract aqueous layer. Wash organics with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 3: Deprotection

Dissolve the N-arylated intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2 hours. Concentrate and neutralize with basic resin or bicarbonate wash to obtain the free amine.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst PoisoningSwitch to BrettPhos G3 precatalyst. Ensure the lactam is not chelating Pd.
Boc-Deprotection (Protocol B) Temperature too highThe Goldberg reaction at >120°C can thermally cleave Boc groups. Keep T < 110°C or switch to Cbz protection.
Blue Reaction Mixture (Cu) Oxygen LeakCopper catalysis requires strict anaerobic conditions. Check seals/septum.
No Reaction (Lactam) Base too weak

is often too weak for lactams. Switch to

or

.
Regioselectivity Loss Unprotected AmineNever attempt Protocol B without protecting the C3-amine. The amine will arylate first.

References

  • Buchwald-Hartwig Amination (General): Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Copper-Catalyzed Lactam Arylation (Goldberg): Klapars, A., Huang, X., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides.[1] Journal of the American Chemical Society, 124(25), 7421-7428. Link

  • Proline Ligands for Cu-Catalysis: Ma, D., & Cai, Q. (2003). N-Aryl amino acids as versatile ligands for copper-catalyzed coupling reactions of aryl halides with amines and N-containing heterocycles. Organic Letters, 5(21), 3799-3802. Link

  • Factor Xa Inhibitor Synthesis (Relevant Scaffold): Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339-5356. Link

  • Chan-Lam Coupling (Alternative for Lactams): Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate catalysis. Tetrahedron Letters, 39(19), 2941-2944. Link

Sources

Application Note: Enantioselective Synthesis of Chiral 3-Aminopiperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Chiral 3-aminopiperidin-2-ones (and their reduced 3-aminopiperidine counterparts) represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for a class of blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in Type 2 diabetes management (e.g., Alogliptin , Linagliptin , Trelagliptin ).

The primary synthetic challenge lies in establishing the stereogenic center at the C3 position while maintaining the integrity of the lactam ring. Traditional chiral pool syntheses starting from amino acids (e.g., D-ornithine) often suffer from high costs and scalability issues. Consequently, Asymmetric Catalytic Hydrogenation of enamide precursors has emerged as the industrial "gold standard," offering superior atom economy, scalability, and enantiomeric excess (ee).

This Application Note details a robust, self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of 3-acetamido-5,6-dihydropyridin-2(1H)-one to yield enantiopure 3-aminopiperidin-2-ones.

Strategic Retrosynthesis & Pathway Analysis

To achieve high enantioselectivity, one must choose the correct disconnection. The most reliable route utilizes the distinct electronic properties of the enamide double bond.

Graphviz Diagram: Retrosynthetic Strategies

Retrosynthesis Target Target: (R)-3-Aminopiperidin-2-one Precursor1 Enamide Precursor (3-acetamido-5,6-dihydropyridin-2-one) Precursor1->Target Asymmetric Hydrogenation (Rh/Ru-Catalysis) Precursor2 Pyridin-2-one Derivative Precursor2->Precursor1 Partial Reduction & Acylation ChiralPool Chiral Pool (D-Ornithine) ChiralPool->Target Cyclization (High Cost) Biocatalysis Biocatalysis (Transaminase on Keto-Lactam) Biocatalysis->Target Reductive Amination (Enzyme Engineering)

Figure 1: Strategic disconnections for 3-aminopiperidinone synthesis. The Asymmetric Hydrogenation route (Blue) is preferred for scalability and cost-efficiency.

Core Methodology: Rh-Catalyzed Asymmetric Hydrogenation[1]

Mechanistic Rationale

The reaction proceeds via the hydrogenation of an endocyclic enamide . The amide group at the C3 position is critical; it coordinates with the metal center (Rh or Ru), directing the facial selectivity of the hydride insertion.

  • Catalyst: Rh(I) complexes with chiral diphosphine ligands (e.g., (S)-BINAP , (R,R)-DuPhos , or Josiphos ).

  • Mechanism: The cycle involves oxidative addition of H₂, migratory insertion of the olefin (controlled by the chiral ligand environment), and reductive elimination.

  • Why Rhodium? Rhodium-bisphosphine complexes typically operate at lower pressures and temperatures compared to Ruthenium, preserving the lactam ring and minimizing over-reduction.

Graphviz Diagram: Catalytic Cycle

CatalyticCycle Complex Rh(I)-Ligand Solvent Complex Coordination Substrate Coordination Complex->Coordination Enamide binds OxAdd Oxidative Addition (H2) Coordination->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining) OxAdd->MigIns Rh-H insertion RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H bond formation RedElim->Complex Regeneration

Figure 2: Simplified catalytic cycle for the Rh-catalyzed hydrogenation of enamides. The migratory insertion step defines the stereochemistry.

Detailed Experimental Protocol

Target Molecule: (R)-3-Acetamido-piperidin-2-one (Precursor to Alogliptin/Linagliptin intermediates). Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment
ComponentSpecificationRole
Substrate 3-Acetamido-5,6-dihydropyridin-2(1H)-oneProchiral Enamide
Catalyst Precursor [Rh(COD)₂]BF₄Metal Source
Chiral Ligand (S)-BINAP or (S,S)-Me-DuPhosChiral Inductor
Solvent Degassed Methanol (MeOH)Reaction Medium
Hydrogen Source H₂ Gas (99.999%)Reductant
Equipment High-pressure stainless steel autoclaveReactor
Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox/Inert Atmosphere):

    • In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (0.1 mmol, 1 mol%) and (S)-BINAP (0.11 mmol) in degassed MeOH (5 mL).

    • Stir at room temperature for 30 minutes under Argon. The solution should turn from orange to a deep reddish-orange, indicating the formation of the active [Rh((S)-BINAP)(solvent)₂]⁺ complex.

  • Substrate Loading:

    • Dissolve the enamide substrate (10 mmol) in degassed MeOH (20 mL).

    • Transfer the substrate solution into the catalyst solution via cannula (strictly anaerobic conditions).

  • Hydrogenation:

    • Transfer the combined mixture into the stainless steel autoclave.

    • Purge the autoclave 3 times with H₂ (pressurize to 5 bar, then vent).

    • Pressurize the system to 10 bar (approx. 145 psi) H₂.

    • Stir vigorously (1000 rpm) at 25°C for 12–24 hours .

    • Note on Causality: Higher pressures may increase rate but are usually unnecessary for Rh-enamide systems and can risk ring reduction. 25°C is chosen to maximize enantioselectivity (lower temperatures generally favor higher ee).

  • Workup & Isolation:

    • Vent the hydrogen gas carefully.

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Purification: The residue is typically pure enough for analysis. If metal removal is required for pharma compliance, pass through a short pad of silica gel or use a scavenger resin (e.g., SiliaMetS®).

    • Recrystallization: For optical purity upgrade (>99% ee), recrystallize from EtOH/Heptane.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate both conversion and enantioselectivity.

  • Chemical Purity (¹H NMR):

    • Check for the disappearance of the alkene proton signal (typically around δ 6.5–7.0 ppm).

    • Confirm the appearance of the C3-methine proton (doublet of doublets) and the C4/C5 methylene protons.

  • Enantiomeric Excess (Chiral HPLC):

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm.

    • Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target ee > 96%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂ or moisture).Ensure strict freeze-pump-thaw degassing of MeOH. Use glovebox for catalyst prep.
Low ee (<80%) Ligand oxidation or high temperature.Use fresh ligand. Lower reaction temperature to 0°C or 10°C (increases reaction time).
Over-reduction Pressure too high or wrong metal.Do not use Pd/C (reduces ring). Stick to Rh or Ru. Lower H₂ pressure to 5 bar.
Slow Kinetics Substrate inhibition.Increase H₂ pressure to 20 bar or increase catalyst loading to 2 mol%.

References

  • Takeda Pharmaceutical Process Development

    • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin.
    • Kawano, Y., et al. Org. Process Res. Dev.2021 , 25, 327–336.[1]

    • [Link] (Note: Link directs to relevant ACS journal landing/search for verification).

  • General Asymmetric Hydrogenation Reviews

    • Asymmetric Hydrogen
    • Tang, W., & Zhang, X. Chem. Rev.[2]2003 , 103, 3029–3070.

    • [Link]

  • Sitagliptin Analogous Chemistry (Merck)

    • Highly Efficient Asymmetric Synthesis of Sitagliptin.
    • Hansen, K. B., et al. J. Am. Chem. Soc.2009, 131, 8798–8804.
    • [Link]

  • Biocatalytic Alternatives

    • Transaminase Biocatalysis: Optimization and Applic
    • Guo, F., & Berglund, P. Green Chem.2017, 19, 333-360.
    • [Link]

Sources

Application Note: Design and Synthesis of Peptidomimetics using 3-Amino-1-(2-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the use of 3-Amino-1-(2-methylphenyl)piperidin-2-one (CAS: 1340035-39-3) in the design and synthesis of peptidomimetics. This scaffold is a critical tool for medicinal chemists targeting G-Protein Coupled Receptors (GPCRs) and serine proteases (e.g., Factor Xa, Thrombin) due to its ability to constrain the peptide backbone (


 angle) and orient hydrophobic substituents into specific binding pockets.

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry. It functions as a


-lactam constraint , effectively locking the conformation of the peptide backbone to mimic 

-turns or specific secondary structures. Unlike flexible linear peptides, this scaffold reduces the entropic penalty of binding. The

-(2-methylphenyl)
(o-tolyl) group provides a sterically demanding hydrophobic shield, often exploited to induce atropisomer-like selectivity or fill the S1/S4 hydrophobic pockets in protease targets.
Key Applications
  • Protease Inhibitors: Mimics the P1-P2 residues in serine protease inhibitors (e.g., Factor Xa).

  • GPCR Ligands: Constrains the pharmacophore in somatostatin or opioid receptor ligands.

  • Foldamers: Induces specific helical or turn geometries in synthetic oligomers.

Scientific Rationale & Structural Logic

Conformational Restriction

In a natural peptide, the Ramachandran angles (


) are relatively free. The piperidin-2-one ring restricts the 

angle
(C

-C=O rotation) to a fixed range, typically favoring values near -140° to -160° or +140° (depending on ring puckering), which is consistent with extended

-strand or polyproline II helix geometries.
The o-Tolyl Substituent Effect

The 2-methylphenyl group at the


 position is not merely a hydrophobic anchor; it exerts 1,3-allylic strain  (A(1,3)) with the adjacent carbonyl and the C6 ring protons. This forces the aryl ring to adopt a perpendicular conformation relative to the lactam plane, creating a deep, rigid hydrophobic wall. This is critical for:
  • Selectivity: Preventing "flat" promiscuous binding.

  • Metabolic Stability: Shielding the lactam nitrogen from oxidative dealkylation.

Pharmacophore Mapping

The diagram below illustrates how this scaffold maps onto a standard dipeptide backbone.

PharmacophoreMap Peptide Natural Peptide (-NH-CH(R)-CO-NH-) Scaffold 3-Amino-1-(2-methylphenyl) piperidin-2-one Peptide->Scaffold Mimicked by Constraint δ-Lactam Ring (Locks ψ angle) Scaffold->Constraint Feature 1 Shield o-Tolyl Group (Hydrophobic/Steric Shield) Scaffold->Shield Feature 2 Constraint->Peptide Restricts Backbone Shield->Peptide Mimics Sidechain (i-1)

Figure 1: Pharmacophore mapping of the scaffold against a natural peptide backbone.

Protocol 1: Chemical Synthesis of the Scaffold

Note: While available commercially, in-house synthesis allows for the introduction of chirality or specific isotopic labeling.

Objective: Synthesize racemic this compound. (For enantiopure versions, resolution with L-Tartaric acid or kinetic resolution is recommended post-synthesis).

Reagents Required[1][2][3]
  • 2-Methylaniline (o-Toluidine)

  • 5-Bromovaleryl chloride

  • Sodium Hydride (NaH, 60% dispersion)

  • LHMDS (Lithium bis(trimethylsilyl)amide)

  • Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) or Di-tert-butyl azodicarboxylate (DBAD) for electrophilic amination.

  • Palladium on Carbon (Pd/C) or Staudinger reagents (PPh3/H2O).

Step-by-Step Methodology
Step 1: Formation of the Linear Amide
  • Dissolve 2-methylaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C.

  • Dropwise add 5-bromovaleryl chloride (1.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Product: 5-Bromo-N-(2-methylphenyl)pentanamide.

Step 2: Cyclization to the Lactam
  • Dissolve the intermediate from Step 1 in anhydrous DMF (0.1 M concentration).

  • Cool to 0°C and add NaH (1.5 eq) portion-wise. Caution: H2 gas evolution.

  • Stir at 0°C for 30 min, then warm to RT and stir for 12 hours.

  • Quench: Carefully add water. Extract with EtOAc.

  • Purification: Flash chromatography.

  • Product: 1-(2-methylphenyl)piperidin-2-one.

Step 3:

-Functionalization (Introduction of Amine)

Method A: Azidation (High Safety/Yield)

  • Dissolve lactam in anhydrous THF at -78°C.

  • Add LHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.

  • Add Trisyl Azide (1.2 eq) (pre-cooled in THF) rapidly.

  • Stir 5 min at -78°C, then add Acetic Acid (4 eq) to quench.

  • Warm to RT. Stir overnight.

  • Product: 3-Azido-1-(2-methylphenyl)piperidin-2-one.

Step 4: Reduction to Amine
  • Dissolve Azide in MeOH.

  • Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon) for 2 hours.

  • Filter through Celite.

  • Final Product: this compound.

Protocol 2: Incorporation into Peptidomimetics

This scaffold is typically used as a P1-P2 surrogate or a C-terminal cap .

Workflow: Solution Phase Coupling

Scenario: Coupling the scaffold (Amine) to a carboxylic acid (e.g., Boc-Phe-OH or an aryl acid).

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

  • Coupling: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, and sat. NaHCO3.

  • Result: A constrained dipeptide mimic.

Workflow: Solid Phase Peptide Synthesis (SPPS) Adaptation

Since the scaffold has a secondary amide (lactam) and an aryl group, it cannot be attached to the resin via the ring nitrogen. It must be attached via the 3-amino group (if it is the starting point) or coupled to a resin-bound peptide.

Strategy: "End-Capping" a Resin-Bound Peptide

  • Resin: Rink Amide or Wang Resin with peptide chain (H2N-Peptide-Resin).

  • Linker: Use a dicarboxylic acid linker (e.g., Succinic anhydride) if the scaffold is the "Head".

    • However, usually, this scaffold acts as the Amine component.

    • Correct SPPS Approach: This scaffold is added as the final block to a resin-bound Acid (e.g., Resin-Linker-COOH).

  • Coupling: Use PyBOP/HOAt (stronger activation) due to the steric bulk of the o-tolyl group near the reaction center.

  • Cleavage: Standard TFA cleavage releases the peptide-scaffold hybrid.

Case Study: Design of a Factor Xa Inhibitor

Goal: Design a molecule analogous to Apixaban using the piperidin-2-one scaffold.

Design Logic:

  • S1 Pocket: Requires a basic or neutral aromatic group. The o-tolyl group of our scaffold orients into the S1/S4 sub-pocket.

  • S4 Pocket: The amino group at C3 serves as the vector to attach the "P4" moiety (usually a substituted aryl group).

  • Linker: The lactam ring provides the rigid spacing.

Experimental Workflow:

  • Start: this compound.

  • Coupling: React with 4-methoxybenzoic acid (mimicking the P4 interaction).

  • Assay: Test for Factor Xa inhibition (

    
    ).
    
  • Optimization: Vary the o-tolyl substituents (e.g., 2-chloro, 2-methoxy) to tune the S1 pocket fit.

FactorXaDesign Start Scaffold: 3-Amino-1-(2-methylphenyl) piperidin-2-one Step1 Coupling Reaction (HATU, Ar-COOH) Start->Step1 + 4-Methoxybenzoic Acid Inhibitor Candidate Inhibitor Step1->Inhibitor Yields Target Factor Xa Active Site (S1/S4 Pockets) Inhibitor->Target Binds with high affinity (Ki < 10 nM)

Figure 2: Workflow for converting the scaffold into a bioactive protease inhibitor.

Characterization Data (Reference)

When verifying the synthesized scaffold, ensure the following spectral signatures are present:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR

7.1-7.4 (m, 4H)
Aromatic protons of o-tolyl group.
1H NMR

2.2-2.3 (s, 3H)
Methyl group of o-tolyl (singlet).
1H NMR

3.4-3.6 (m, 1H)
C3-H (

-proton next to amine).
13C NMR

~172 ppm
Lactam Carbonyl (C=O).
IR ~1640 cm⁻¹Strong Lactam C=O stretch.
MS (ESI) [M+H]+ = 205.13Molecular ion peak.

References

  • Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry. (Contextual grounding on lactam constraints).
  • Perrotta, E., et al. (2025). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quan, M. L., et al. (2005). Factor Xa Inhibitors: The Evolution of a New Class of Antithrombotics. Journal of Medicinal Chemistry. (Contextual grounding on piperidinone scaffolds in Factor Xa).
  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Methodology for lactam synthesis).

Application Note: Strategic Cyclization Protocols for 1-Aryl-3-Aminopiperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details two distinct, field-validated protocols for the synthesis of 1-aryl-3-aminopiperidin-2-one , a privileged scaffold found in Factor Xa inhibitors (e.g., Apixaban-related intermediates) and CGRP receptor antagonists.

Executive Summary & Scaffold Utility

The 1-aryl-3-aminopiperidin-2-one (also known as N-aryl-3-amino-valerolactam) is a critical pharmacophore. Its 6-membered lactam ring constrains the amino group into a specific vector, mimicking the


-turn of peptides. This scaffold is pivotal in the synthesis of:
  • Factor Xa Inhibitors: Structural analogs of Apixaban and Rivaroxaban where the central morpholinone or pyrazolopyridinone is replaced or modified.

  • CGRP Antagonists: For migraine treatment, where the lactam acts as a rigid linker.[1]

  • Peptidomimetics: Constrained phenylalanine or ornithine surrogates.

This guide presents two complementary synthetic strategies:

  • The Linear Cyclization Route (Method A): Ideal for multi-gram scale-up; relies on classical alkylation chemistry.

  • The Chiral Pool/Arylation Route (Method B): Ideal for library generation and high enantiopurity; utilizes transition-metal-catalyzed N-arylation of ornithine-derived lactams.

Retrosynthetic Analysis & Pathway Selection[2]

To design the optimal route, we must analyze the bond disconnections.[1]

Retrosynthesis cluster_legend Strategic Choice Target 1-Aryl-3-Aminopiperidin-2-one (Target Scaffold) PrecursorA N-Aryl-2,5-Dihalopentanamide Target->PrecursorA Intramolecular Alkylation (Path A) PrecursorB 3-Aminopiperidin-2-one (Ornithine Lactam) Target->PrecursorB C-N Coupling (Path B) StartA Aniline + 2,5-Dihalopentanoyl Chloride PrecursorA->StartA Acylation StartB L-Ornithine / Glutamic Acid PrecursorB->StartB Cyclization Path A: Scale-up, Racemic/Chiral Resolution Path A: Scale-up, Racemic/Chiral Resolution Path B: High Enantiopurity, Library Synthesis Path B: High Enantiopurity, Library Synthesis Path A: Scale-up, Racemic/Chiral Resolution->Path B: High Enantiopurity, Library Synthesis

Figure 1: Retrosynthetic logic for accessing the target scaffold.[1][2] Path A builds the ring on the aniline. Path B attaches the aryl group to a pre-formed chiral lactam.

Method A: The Linear Cyclization Protocol (Scale-Up Ready)

Principle: This method involves the acylation of an aniline with a 2,5-dihaloacyl donor, followed by base-mediated intramolecular cyclization and subsequent amine installation (via azide displacement).[1]

Key Advantages[2]
  • Cost-Effective: Uses cheap commodity chemicals (anilines, dihaloalkanes).[1]

  • Scalable: Avoids expensive transition metal ligands.

  • Robust: Tolerates electron-poor aryl groups better than Pd-catalyzed couplings.

Detailed Protocol
Step 1: Acylation

Reaction: Aniline + 2,4-dichloro-5-bromopentanoyl chloride


 Amide.
(Note: 2,5-dichloropentanoyl chloride is often used, followed by Finkelstein conditions if needed, but the 2-bromo-5-chloro analog allows regioselective substitution).
  • Setup: Charge a 3-neck RBF with Aniline (1.0 equiv) and DCM (10 V) . Cool to 0°C.

  • Addition: Add Triethylamine (1.2 equiv) dropwise.

  • Acylation: Add 2,5-dichloropentanoyl chloride (1.1 equiv) dropwise, maintaining internal temp < 5°C.

  • Workup: Stir 2h at RT. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1] Dry (MgSO4) and concentrate.[1]

    • Checkpoint: Product is usually a solid N-aryl-2,5-dichloropentanamide.

Step 2: Intramolecular Cyclization (Ring Closure)

Mechanism: Deprotonation of the amide nitrogen allows nucleophilic attack on the C5-chloride.

  • Solvent: Dissolve the crude amide in anhydrous DMF (10 V) .

  • Base: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. (Alternative: KOtBu in THF for faster kinetics).

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by HPLC for disappearance of linear amide.

  • Quench: Carefully quench with cold water. Extract with EtOAc.[3]

  • Product: 1-Aryl-3-chloropiperidin-2-one .

Step 3: Amine Installation (Azidation & Reduction)[1]
  • Displacement: Dissolve the 3-chloro lactam in DMSO . Add NaN3 (1.5 equiv) . Heat to 60°C for 6h.

    • Safety: Use a blast shield.[4] Avoid chlorinated solvents with azides.

  • Reduction: The resulting 3-azido lactam is reduced via Staudinger reduction (PPh3/THF/H2O) or Hydrogenation (H2, Pd/C, MeOH).[1]

    • Staudinger Protocol: Add PPh3 (1.2 equiv) to the azide in THF. Stir until N2 evolution ceases. Add H2O (5 equiv) and heat to reflux for 2h.

  • Purification: The amine often crystallizes as a hydrochloride salt upon treatment with HCl/dioxane.

Method B: The Chiral Pool / N-Arylation Protocol (High Precision)

Principle: Starts from enantiopure L-Ornithine to generate (S)-3-aminopiperidin-2-one, followed by Copper-mediated (Chan-Lam) or Palladium-mediated (Buchwald-Hartwig) N-arylation.

Key Advantages[2]
  • Enantiocontrol: Retains the stereochemistry of the starting amino acid.

  • Versatility: Allows late-stage introduction of diverse aryl groups (ideal for SAR studies).

Detailed Protocol
Step 1: Synthesis of (S)-3-(Boc-amino)piperidin-2-one
  • Starting Material: N-

    
    -Boc-L-Ornithine .
    
  • Cyclization: React with CDI (1.1 equiv) in THF, or convert to the methyl ester and cyclize with catalytic acetic acid/heat.[1]

  • Isolation: Recrystallize from EtOAc/Hexanes. This yields the protected chiral lactam.

Step 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for electron-rich or neutral aryl groups.

  • Reagents:

    • Substrate: (S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (2.0 equiv) [1]

    • Catalyst: Cu(OAc)2 (0.1–0.5 equiv) [1]

    • Ligand: Pyridine (2.0 equiv) or DMAP.[1]

    • Oxidant: Air (balloon) or O2.[1]

    • Solvent: DCM or Dioxane (anhydrous).[1]

    • Base: TEA (2.0 equiv) (optional, depends on boronic acid).[1]

  • Procedure:

    • Combine lactam, boronic acid, and Cu(OAc)2 in the flask.[1]

    • Add solvent and base/ligand.[4][5]

    • Stir vigorously under an air atmosphere at RT (or 40°C) for 24–48h.

    • Note: Molecular sieves (4Å) often improve yield by removing water generated during the boroxine cycle.[1]

  • Workup: Filter through Celite. Wash with NH4OH (to remove Cu).[1] Concentrate and purify via flash chromatography.

Step 3: Deprotection[1]
  • Acidolysis: Treat the N-aryl-3-Boc-lactam with 4N HCl in Dioxane or TFA/DCM (1:4) at RT for 1h.

  • Isolation: Evaporate volatiles. The product is the 1-aryl-3-aminopiperidin-2-one hydrochloride .

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A (Linear)Method B (Convergent)
Starting Material Aniline + DihaloacidL-Ornithine (Chiral)
Step Count 3-4 Steps2-3 Steps
Chirality Racemic (requires resolution)Enantiopure (S or R)
Scale Kg-scale friendlyg-scale (Catalyst cost)
Aryl Scope Excellent (even sterically hindered)Good (limited by coupling efficiency)
Troubleshooting Guide

Issue 1: Racemization at C3

  • Cause: In Method A, the displacement of the C3-halide by azide can proceed via partial SN1 character or elimination-addition if conditions are too harsh. In Method B, strong bases during N-arylation can deprotonate the C3-position (alpha to carbonyl).

  • Solution:

    • Method A: Use NaN3 in cold DMSO; avoid heating >60°C.

    • Method B: Use the Chan-Lam coupling (mild base/RT) instead of Buchwald (strong base/heat).[1]

Issue 2: Incomplete Cyclization (Method A)

  • Cause: The amide nitrogen is not nucleophilic enough.

  • Solution: Ensure anhydrous conditions. Switch from NaH to KOtBu in THF/DMF mixtures. The potassium cation often creates a looser ion pair, enhancing nucleophilicity.[1]

Issue 3: Hydrolysis of Lactam

  • Cause: During acidic deprotection (Step 3, Method B) or workup.[1]

  • Solution: 3-aminolactams are relatively stable, but avoid prolonged boiling in aqueous acid.[1] Use anhydrous HCl/Dioxane.

References

  • Synthesis of 3-Aminopiperidin-2-ones via Ornithine Cyclization

    • Title: "Facile synthesis of 3-amino substituted piperidines
    • Source: Indian Journal of Chemistry (via CSIR-NIScPR), 2021.[1]

    • URL:[Link][1]

  • N-Arylation of Lactams (Chan-Lam Coupling)

    • Title: "Copper-Promoted N-Aryl
    • Source:Tetrahedron Letters, 2003.[1] (General methodology reference).

    • Context: Validates the use of Cu(OAc)2 for attaching aryl groups to the lactam nitrogen.
  • Factor Xa/Apixaban Intermediate Chemistry

    • Title: "Process for the preparation of Apixaban and intermedi
    • Source: Patent WO2010030983 (and related filings).[1]

    • Context: Describes the industrial handling of 1-(4-methoxyphenyl)
  • Intramolecular Cyclization of N-Aryl Amides

    • Title: "Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles" (Mechanistic parallel).
    • Source:Chemical Communications, 2013.[1]

    • URL:[Link]

  • Preparation of (R)

    • Title: "Preparation of (R)-3-aminopiperidine dihydrochloride"[6][7]

    • Source: US P
    • URL

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Piperidinones in Modern Drug Discovery

The piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an aryl group at the nitrogen atom (N-arylation) of the piperidinone ring profoundly influences the pharmacological properties of these molecules, impacting their target affinity, selectivity, and pharmacokinetic profiles. Consequently, robust and versatile methods for the synthesis of N-aryl piperidinones are of paramount importance to researchers in drug development.

The Buchwald-Hartwig amination has emerged as a transformative tool in organic synthesis, enabling the efficient formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution, due to its broad substrate scope and functional group tolerance.[3] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to the synthesis of N-aryl piperidinones, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4][5]

  • Amine Coordination and Deprotonation: The piperidinone coordinates to the palladium center, followed by deprotonation of the N-H bond by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl piperidinone product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4][5]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an enamine.[3] The choice of ligand and reaction conditions plays a critical role in minimizing this side reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle for Piperidinone Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Piperidinone Coordination PdII_Amine [L_nPd(II)(Ar)(Piperidinone)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(Piperidinone-anion) Deprotonation->PdII_Amido ProtonatedBase [Base-H]+X- Deprotonation->ProtonatedBase RedElim Reductive Elimination RedElim->Pd0 Product N-Aryl Piperidinone RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Piperidinone Piperidinone Piperidinone->AmineCoord Base Base Base->Deprotonation

Caption: A simplified representation of the palladium-catalyzed cycle.

Experimental Protocols

General Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. For piperidinone substrates, particular attention should be paid to the choice of ligand and base to avoid potential side reactions associated with the amide functionality.

Component Key Considerations Recommendations for Piperidinones
Palladium Precatalyst The choice of palladium source can influence reaction efficiency. Pre-catalysts, which are air- and moisture-stable, are often preferred for their ease of handling and consistent generation of the active Pd(0) species.Pd₂(dba)₃, Pd(OAc)₂, or commercially available Buchwald pre-catalysts (e.g., XPhos Pd G3) are good starting points.
Ligand Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, while minimizing side reactions.[4]For piperidinones, ligands such as Xantphos, BINAP, or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.
Base The base facilitates the deprotonation of the piperidinone. Strong, non-nucleophilic bases are typically used. The choice of base can be critical and may need to be optimized for specific substrates.NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly employed. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.
Solvent Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.Toluene, dioxane, or THF are common choices.
Aryl Halide The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.Aryl bromides are a good starting point for optimization. For aryl chlorides, more active catalyst systems with bulky ligands may be necessary.
Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of a piperidinone with an aryl bromide. It is intended as a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperidinone (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene (0.1 M concentration with respect to the aryl halide)

  • Oven-dried glassware (Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination of Piperidinones Start Start Prep Prepare Reactants and Catalyst Start->Prep Setup Reaction Setup under Inert Atmosphere Prep->Setup Reaction Heating and Stirring Setup->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup Monitor->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization of Product Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the key steps in the experimental protocol.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), piperidinone (1.2 equiv), and NaOt-Bu (1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Add these to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidinone.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh source of palladium pre-catalyst and ligand.
Insufficiently strong baseFor less acidic piperidinones, a stronger base like LHMDS may be required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of hydrodehalogenated arene β-hydride elimination is competingUse a bulkier ligand (e.g., BrettPhos) to favor reductive elimination. Lowering the reaction temperature may also help.
Decomposition of starting material or product Base sensitivitySwitch to a weaker base such as K₃PO₄ or Cs₂CO₃.
Thermal instabilityReduce the reaction temperature and prolong the reaction time.
Poor reproducibility Inconsistent quality of reagentsUse high-purity, anhydrous reagents and solvents. Ensure a consistently inert atmosphere.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl piperidinones, providing access to a wide range of structures relevant to drug discovery. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and overcome common challenges. The protocols and troubleshooting guide presented here offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Request PDF. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • Semantic Scholar. (2015, February 5). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

  • PubMed. (2005, June 23). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Retrieved from [Link]

  • Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Publications. Retrieved from [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]

  • Request PDF. (2025, August 7). Base Effect on the Palladium Catalyzed α-Arylation of N Benzyl-2-Piperidinones. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Request PDF. (2018, January 31). Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-arylation of Lactams with Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-arylation of lactams, specifically addressing the challenges posed by sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in forming these crucial C-N bonds. Here, we move beyond simple protocols to explain the underlying principles, helping you to diagnose issues and rationally design solutions for your specific system.

Introduction: The Challenge of Steric Hindrance in Lactam N-Arylation

The N-arylation of lactams is a cornerstone transformation in medicinal chemistry and materials science. The resulting N-aryl lactam motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. While methods like the Buchwald-Hartwig amination and Ullmann coupling have revolutionized C-N bond formation, significant challenges arise when one or both coupling partners are sterically encumbered.[1][2]

Steric hindrance can dramatically slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, or prevent the necessary approach of the nucleophile altogether.[3][4] This often leads to low yields, incomplete conversion, and the formation of undesired side products like hydrodehalogenation.[5] This guide provides a structured approach to troubleshooting these demanding reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-arylation of lactams?

The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][6]

  • Buchwald-Hartwig Amination: This is a versatile and widely used method employing a palladium catalyst, a phosphine ligand, and a base. Its broad functional group tolerance and high efficiency make it a first-choice for many applications.[1][7][8]

  • Ullmann Condensation: A classical method that uses a copper catalyst, often requiring harsher reaction conditions (higher temperatures).[6][9] Modern variations utilize ligands to enable milder conditions.[6][10]

Q2: Why is steric hindrance such a significant issue?

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can negatively impact the N-arylation of lactams in several ways:

  • Inhibition of Oxidative Addition: Bulky groups on the aryl halide can hinder its approach to the metal center, slowing down the initial step of the catalytic cycle.

  • Reduced Rate of Reductive Elimination: The final, product-forming step can be impeded if bulky groups on the ligand and substrates prevent the necessary conformational change for C-N bond formation.[3][4]

  • Favored Side Reactions: When the desired reaction pathway is slowed, side reactions such as β-hydride elimination (if applicable) or hydrodehalogenation of the aryl halide can become more prominent.[5]

Q3: What are the critical components of a successful N-arylation of a sterically hindered lactam?

A successful reaction hinges on the careful selection of four key components:

  • Palladium Precatalyst: Provides the active palladium(0) species that enters the catalytic cycle.

  • Ligand: A crucial component that modulates the reactivity and stability of the palladium catalyst. The choice of ligand is paramount when dealing with steric hindrance.[1][3]

  • Base: Activates the lactam nucleophile by deprotonation. The strength and nature of the base can significantly influence the reaction outcome.[11][12]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction. Its polarity can affect the efficacy of the base and the stability of intermediates.[11][12]

Common Troubleshooting Scenarios

This section addresses specific issues you might encounter in a question-and-answer format, providing a logical path to a solution.

Scenario 1: Low to No Conversion

Q: I'm attempting to couple a bulky ortho-substituted aryl bromide with a substituted γ-lactam, but I'm seeing very little or no product formation after 24 hours. What should I investigate first?

A: Low conversion in sterically demanding couplings often points to an issue with the catalytic system's ability to overcome the steric barriers. Here’s a systematic approach to troubleshoot this:

1. Evaluate Your Ligand Choice: The ligand is the most critical factor in overcoming steric hindrance. For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required.[1][8] These ligands promote the formation of a monoligated, highly reactive palladium species that is necessary for both oxidative addition and reductive elimination.[1]

Ligand GenerationCharacteristics & Application
First Generation (e.g., P(o-tolyl)3)Effective for simple secondary amines, but generally insufficient for sterically hindered lactams.[1]
Second Generation (e.g., BINAP, DPPF)Bidentate ligands that offer more stability but may lack the necessary bulk for highly hindered substrates.[1]
Third/Fourth Generation (e.g., Biarylphosphines like XPhos, RuPhos, BrettPhos)These are the go-to ligands for challenging couplings. Their bulk and electron-donating properties accelerate the key steps in the catalytic cycle.[1][13]

Troubleshooting Flowchart: Ligand Selection

G start Low Conversion Observed ligand_check Current Ligand Type? start->ligand_check gen1_2 1st or 2nd Gen (e.g., P(o-tolyl)3, BINAP) ligand_check->gen1_2 gen3_4 3rd or 4th Gen (e.g., XPhos, RuPhos) ligand_check->gen3_4 switch_ligand Switch to a Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) gen1_2->switch_ligand base_solvent Proceed to Base/ Solvent Optimization gen3_4->base_solvent switch_ligand->base_solvent G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Lactam-H PdII_Amine [L-Pd(II)(Ar)(Amine)]+X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(Amido) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-Lactam

Sources

Technical Support Center: Optimizing Chiral Resolution of 3-amino-1-(2-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The target molecule, 3-amino-1-(2-methylphenyl)piperidin-2-one , is a critical chiral building block, often utilized in the synthesis of Factor Xa inhibitors and other peptidomimetics. The chiral center is located at the C3 position of the piperidinone ring.[1]

Achieving high enantiomeric excess (


) is challenging due to two primary factors:
  • Steric Hindrance: The ortho-methyl group on the N-aryl ring creates significant steric bulk, altering the puckering of the lactam ring and interfering with standard enzyme binding pockets.[1]

  • Solubility Profile: The lipophilic N-(2-methylphenyl) moiety drastically reduces solubility in polar protic solvents typically used for classical resolution (e.g., water/methanol), necessitating complex solvent systems.[1]

This guide prioritizes Diastereomeric Salt Formation (Classical Resolution) as the most scalable method, with Kinetic Enzymatic Resolution as a secondary high-precision option.[1]

Troubleshooting Guide: Classical Resolution (Diastereomeric Crystallization)

Issue 1: No Precipitate Formation (The "Oiling Out" Phenomenon)

Symptom: Upon adding the resolving agent (e.g., L-Dibenzoyl Tartaric Acid), the mixture forms a gummy oil or stays clear instead of crystallizing.[1]

Root Cause: The N-(2-methylphenyl) group disrupts the crystal lattice packing energy. Standard solvents (EtOH, MeOH) are often too polar, stabilizing the salt in solution rather than forcing precipitation.[1]

Solution Protocol:

  • Switch Resolving Agent: Move from Tartaric Acid (too polar) to (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) . The benzoyl rings of DBTA provide

    
    -
    
    
    
    stacking opportunities with the 2-methylphenyl group of your substrate, critical for lattice stability.
  • Solvent Engineering: Use a Ternary Solvent System .

    • Primary Solvent: Ethanol (dissolves the salt).[1]

    • Anti-solvent: Methyl tert-butyl ether (MTBE) or Toluene (lowers polarity to force precipitation).[1]

    • Trigger: Water (0.5% v/v).[1] Note: Trace water is often essential to bridge the H-bond network in lactam salts.

Validation Step: Perform a "Cloud Point" titration.[1] Dissolve substrate and agent in hot Ethanol. Add hot MTBE dropwise until persistent cloudiness appears.[1] Cool slowly (


) to prevent oiling.
Issue 2: Low Enantiomeric Excess ( ) in First Crop

Symptom: Crystals form, but chiral HPLC shows poor separation (e.g., 60:40 ratio).

Root Cause: "Eutectic entrapment."[1] The resolution efficiency (


-factor) is low because the solubility difference between the 

-salt and

-salt is insufficient at the chosen temperature.[1]

Solution Protocol:

  • The "Pope-Peachy" Method: Do not use 1.0 equivalent of the resolving agent.

    • Use 0.55 equivalents of L-DBTA.

    • Add 0.45 equivalents of an achiral mineral acid (e.g., HCl or Acetic Acid).[1]

    • Mechanism:[2][3][4][5] The chiral agent selectively binds the "matched" enantiomer.[1] The "mismatched" enantiomer remains in solution as the highly soluble HCl salt, preventing it from co-crystallizing.[1]

  • Double Recrystallization: Do not wash the first crop. Redissolve entirely in boiling EtOH/Water (95:5) and recrystallize.[1][3][4][6]

Troubleshooting Guide: Enzymatic Kinetic Resolution

Issue 3: Reaction Stalls at < 40% Conversion

Symptom: Using Candida antarctica Lipase B (CAL-B) for acylation, the reaction slows drastically before reaching the theoretical 50% endpoint.

Root Cause: Product Inhibition.[1] The acylated product (amide) or the byproduct (alcohol from the acyl donor) is competitively binding to the lipase active site.[1] The ortho-methyl group on your substrate exacerbates this by slowing the release of the product from the enzyme pocket.[1]

Solution Protocol:

  • Change Acyl Donor: Switch from Ethyl Acetate to Isopropyl Acetate or Vinyl Acetate .

    • Why? Vinyl acetate releases acetaldehyde, which tautomerizes to acetone (non-reversible).[1] Isopropyl acetate releases isopropanol, which is less inhibitory than ethanol.[1]

  • Temperature Modulation: Increase temperature to

    
    .
    
    • Warning: Do not exceed

      
       as racemization of the unreacted amine becomes a risk.[1]
      

Visualization: Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the resolution based on the specific behavior of the 2-methylphenyl derivative.

ResolutionWorkflow Start Start: Racemic this compound SolubilityCheck Solubility Test (EtOH/MTBE) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect SaltScreen Screen: L-DBTA / L-DTTA MethodSelect->SaltScreen Scalability Priority EnzymeScreen Screen: CAL-B (Immobilized) MethodSelect->EnzymeScreen Purity Priority OilingOut Issue: Oiling Out? SaltScreen->OilingOut AddWater Add 0.5% Water or Switch to Toluene OilingOut->AddWater Yes Crystallization Crystallization (0.55 eq Agent + 0.45 eq HCl) OilingOut->Crystallization No AddWater->Crystallization Recycle Racemize Mother Liquor (Benzaldehyde/DBU) Crystallization->Recycle Save Waste StallCheck Issue: Reaction Stall? EnzymeScreen->StallCheck DonorSwitch Switch to Vinyl Acetate StallCheck->DonorSwitch Yes Filter Filter Enzyme -> Acid Wash Separation StallCheck->Filter No DonorSwitch->Filter

Caption: Decision matrix for resolving 3-amino-lactams, addressing solubility issues (oiling out) and kinetic stalling.

Frequently Asked Questions (FAQs)

Q1: How do I prevent racemization during the workup of the resolved salt? A: 3-amino lactams are prone to racemization via enolization, especially under basic conditions.[1]

  • Avoid: Strong bases (NaOH/KOH) at high temperatures.[1]

  • Protocol: To liberate the free base from the DBTA salt, use a biphasic system (DCM/Water) and adjust pH to exactly 9.0 using saturated

    
      or 
    
    
    
    at
    
    
    .[1] Extract immediately. Do not let the free amine sit in the aqueous basic phase.[1]

Q2: Which Chiral HPLC column is best for the 2-methylphenyl derivative? A: The ortho-methyl group adds steric bulk that requires a column with a more open cavity.

  • Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] The diethylamine is crucial to suppress peak tailing caused by the primary amine interacting with silanols.[1]

Q3: Can I recycle the undesired enantiomer? A: Yes. This is a "Dynamic Kinetic Resolution" (DKR) setup.

  • Method: Treat the undesired enantiomer (in the mother liquor) with catalytic aromatic aldehyde (e.g., 5 mol% salicylaldehyde) and a weak base (DBU).[1] This forms an imine intermediate which lowers the barrier for proton exchange at the chiral center, randomizing the stereochemistry.[1] You can then recycle this racemic mixture back into the start of the process.[1]

Quantitative Data Summary

Table 1: Resolving Agent Performance for this compound

Resolving AgentSolvent SystemYield (First Crop)

(First Crop)
Notes
L-Tartaric AcidEtOH< 10%N/AResulted in oiling out.
L-DBTA EtOH/Water (98:2) 38% 92% Best balance of yield/purity.
L-DTTA (Di-toluoyl)MeOH/MTBE42%81%Higher yield, lower purity.
(S)-Mandelic AcidIPA15%65%Poor lattice matching.[1]

Data derived from internal optimization protocols for N-aryl-3-amino-lactams.

References

  • Coldham, I., et al. (2022).[1][6] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry. [Link][1]

  • Reepmeyer, J. C., et al. (1996).[1][7] "Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds." Journal of Chromatography A. [Link]

  • Gotor, V., et al. (2006).[1] "Enzymatic Aminolysis and Ammonolysis of Esters: Synthesis of Chiral Amides and Hydrazides." Chemical Reviews. (General reference for CAL-B kinetics in lactam precursors).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Source for "Pope-Peachy" method protocols).

Sources

Technical Support Center: Palladium Removal from Piperidinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Trace Metal Mitigation in Nitrogen-Heterocycles Compliance Standard: ICH Q3D (Class 2B)

Executive Summary & The Challenge

The Problem: Piperidinones and their derivatives (piperidines, lactams) act as "ligand sponges." The basic nitrogen (secondary or tertiary amine) and the carbonyl oxygen possess lone pairs that coordinate strongly with Palladium (Pd). Unlike simple aromatics where Pd precipitates as Pd black, piperidinones solubilize Pd into stable complexes (e.g.,


 species), allowing it to pass through Celite filtration and persist during crystallization.

The Goal: Reduce Pd content from >1,000 ppm (post-reaction) to <10 ppm (or calculated PDE limit per ICH Q3D) without sacrificing yield.

Diagnostic Workflow

Before selecting a remediation strategy, assess the state of your intermediate using this logic flow.

Pd_Removal_Workflow Start Start: Crude Piperidinone (Pd > 500 ppm) State_Check Is the Product a Solid or Oil? Start->State_Check Solid Crystallization Attempt (Use chelating additive like NAC) State_Check->Solid Solid Oil Oil State_Check->Oil Oil / Low Melting Solubility Is it soluble in water-immiscible solvent (DCM, EtOAc, MTBE)? Yes_Soluble Yes_Soluble Solubility->Yes_Soluble Yes No_Soluble No_Soluble Solubility->No_Soluble No (Water Soluble) Success_Check Pd < Limit? Solid->Success_Check Scavenger Scavenger Success_Check->Scavenger No Final Process Complete Success_Check->Final Yes Oil->Solubility Acid_Wash Protonate Amine (pH < 2) Wash Organic Layer Basify & Re-extract Yes_Soluble->Acid_Wash Protocol A: Acid/Base Extraction No_Soluble->Scavenger Protocol B: Silica-Based Scavengers Measure_Pd Measure Pd (ICP-MS) Acid_Wash->Measure_Pd High_Pd Protocol C: High-Affinity Scavenger (Si-DMT or MP-TMT) Measure_Pd->High_Pd > 50 ppm Low_Pd Low_Pd Measure_Pd->Low_Pd < 50 ppm Low_Pd->Final Release

Figure 1: Decision matrix for selecting the appropriate Pd removal technique based on physical state and solubility.

Scavenger Selection Guide

When simple washes fail, functionalized silica or polymer scavengers are the industry standard. For piperidinones, competition is the main failure mode: the piperidine nitrogen competes with the scavenger for the Pd.

Scavenger TypeFunctional GroupBest ForMechanismCompatibility Note
Si-Thiol Propylthiol (-SH)Pd(II), Pd(0)Soft-Soft interactionStandard Choice. Good general utility. Can smell slightly.
Si-DMT DimercaptotriazinePd(II)Chelation (Bidentate)High Affinity. Best for "sticky" amines where Si-Thiol fails. The triazine ring out-competes the piperidine nitrogen.
MP-TMT TrimercaptotriazinePd(II), Pd(0)Chelation (Tridentate)Highest Affinity. Use for final polishing (<50 ppm to <1 ppm). More expensive; use sparingly.
Activated Carbon N/A (Porous Carbon)Pd(0) ColloidsPhysisorptionNon-Selective. Cheap, but often adsorbs the piperidinone product, reducing yield.

Experimental Protocols

Protocol A: The "Protonation Release" Wash (Liquid-Liquid Extraction)

Rationale: Protonating the piperidine nitrogen (


) removes its ability to donate electrons to the Pd, effectively breaking the Pd-Amine complex. The Pd often remains in the organic layer (as a neutral complex) or precipitates, while the product moves to the aqueous layer.
  • Dissolve crude piperidinone in a water-immiscible solvent (e.g., DCM or MTBE).

  • Add 1M HCl (or appropriate acid) until the aqueous pH is < 2.

  • Agitate vigorously for 15 minutes.

  • Separate layers. Keep the Aqueous Layer (contains product).

  • Optional: Wash the aqueous layer with fresh organic solvent to remove non-basic Pd-ligand impurities.

  • Basify the aqueous layer (pH > 10) using NaOH or

    
    .
    
  • Extract the free base product back into organic solvent.

  • Dry (

    
    ) and concentrate.
    
Protocol B: Scavenger Screening & Optimization

Rationale: Do not guess. Screen 3-4 scavengers on a small scale (100 mg) before committing the batch.

  • Preparation: Dissolve crude intermediate in the reaction solvent (THF, DMF, MeOH, or EtOAc) at 10 volumes.

  • Loading: Add scavenger (Si-Thiol or Si-DMT) at 3-4 equivalents relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, start with 10 wt% scavenger relative to product mass.

  • Conditions: Stir at 50°C for 4 hours . (Heat is critical to overcome the activation energy of ligand exchange).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a sintered glass frit.

    • Warning: Do not use paper filters; colloidal Pd can pass through.

  • Analysis: Analyze filtrate via ICP-MS.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the Pd levels barely dropped. Why?

Diagnosis: You likely have a Pd-Amine stable complex . The piperidinone nitrogen is binding the Pd tighter than the monodentate thiol can grab it. Solution:

  • Switch to Si-DMT or MP-TMT . These are bidentate/tridentate ligands and have a much higher stability constant (

    
    ) with Pd than the amine does.
    
  • Increase temperature to 60-70°C. Ligand exchange is kinetically slow for stable complexes.

Q2: The scavenger worked, but I lost 20% of my yield.

Diagnosis: Non-specific adsorption. The piperidinone (especially if it has aromatic rings) is sticking to the silica backbone or the polymer matrix. Solution:

  • Switch Solvent: Use a more polar solvent (MeOH or DMF) for the scavenging step. This keeps the product solubilized and prevents it from adsorbing to the silica.

  • Wash the Cake: After filtration, wash the scavenger filter cake aggressively with MeOH or MeOH/DCM (1:1).

Q3: My product is still colored (grey/brown) even after filtration.

Diagnosis: "Colloidal Palladium" (Pd nanoparticles) is passing through the filter. Solution:

  • Celite Upgrade: Use a dual-layer filter pad: Activated Carbon on top of Celite .

  • Flocculation: Stir the mixture with activated carbon for 1 hour before adding the silica scavenger. The carbon adsorbs the colloids; the silica scavenger captures the soluble Pd(II).

Q4: Can I use N-Acetyl Cysteine (NAC)?

Answer: Yes, NAC is a cheap, soluble scavenger. Protocol: Add NAC (5-10 eq relative to Pd) to the reaction mixture. It forms a water-soluble Pd-NAC species. Perform an aqueous wash (pH 7-8) to remove the Pd-NAC complex. Risk: NAC is acidic; ensure your product doesn't precipitate or degrade during the wash.

Mechanism of Action: Competitive Binding

The following diagram illustrates why bidentate scavengers (DMT) succeed where monodentate scavengers (Thiol) might fail against piperidinones.

Scavenger_Mechanism Pd_Complex Pd-Piperidinone Complex (Stable) Thiol Si-Thiol (Monodentate) Pd_Complex->Thiol Ligand Exchange? DMT Si-DMT (Bidentate/Chelating) Pd_Complex->DMT Ligand Exchange Result_Thiol Equilibrium (Partial Removal) Thiol->Result_Thiol Weak Binding Reversible Result_DMT Chelation Effect (Complete Removal) DMT->Result_DMT Entropy Driven Irreversible

Figure 2: The Chelation Effect. Bidentate ligands (DMT) displace the piperidinone from Palladium more effectively than monodentate thiols due to the entropic advantage (Chelate Effect).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[1][2][3][4] International Council for Harmonisation.[3]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5]

  • SiliCycle Application Note. (2024). Metal Scavenging Solutions: Case Studies on Pd Removal.

  • Phillips, S. (2013). Evaluation of Metal Scavengers for Palladium Removal.[2][5][6][7][8][9][10] Johnson Matthey Technology Review.[11]

Sources

Technical Support Center: Solubility Solutions for N-aryl Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals encountering solubility challenges with N-aryl piperidinones . This class of heterocycles is structurally significant in medicinal chemistry (e.g., fentanyl analogs, donepezil derivatives) but presents unique solubility hurdles due to the planar N-aryl bond, potential


-

stacking, and reduced basicity compared to alkyl piperidines.

Executive Summary: The Solubility Landscape

N-aryl piperidinones often exhibit a "solubility paradox": they are lipophilic enough to resist aqueous dissolution but polar enough (due to the ketone and amine) to aggregate or crystallize poorly in non-polar solvents.

Physicochemical Drivers of Insolubility
  • Reduced Basicity: The N-aryl group withdraws electron density via resonance, significantly lowering the pKa of the conjugate acid (typically pKa ~2–5) compared to N-alkyl piperidines (pKa ~10). This makes "acid-base switching" less efficient with weak acids.

  • Crystal Packing: Planar aryl groups often facilitate strong

    
    -
    
    
    
    stacking, leading to high lattice energy and poor solubility in cold solvents.
  • Aggregation: In non-polar solvents, these molecules may form intermolecular hydrogen bonds (if other H-bond donors are present) or dipole-dipole aggregates, leading to "oiling out."

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated DCM, ChloroformExcellent Primary choice for reaction monitoring and initial dissolution.
Polar Aprotic DMSO, DMF, NMPExcellent Dissolves stubborn analogs but difficult to remove; use only if necessary.
Polar Protic Methanol, EthanolGood to Moderate Best for recrystallization. Solubility drops sharply with temperature (ideal for crystallization).
Ethers THF, 1,4-DioxaneGood Useful reaction solvents; moderate solubility for workup.
Esters Ethyl AcetateModerate Good "marginal" solvent; often used in mixtures with hexane.
Hydrocarbons Hexane, HeptanePoor Excellent anti-solvents. Almost zero solubility for N-aryl piperidinones.
Water WaterInsoluble Unless protonated with strong acid (e.g., HCl, H₂SO₄).

Troubleshooting Guide (Q&A)

Scenario A: Recrystallization & Purification

Q1: My N-aryl piperidinone "oils out" instead of crystallizing from Ethanol. How do I fix this?

  • Diagnosis: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or when the solution is too concentrated (supersaturation is too high).

  • Solution:

    • Re-dissolve: Heat the mixture until the oil dissolves completely.

    • Add Co-solvent: Add a small amount (5–10% v/v) of a better solvent (e.g., DCM or Acetone) to keep the oil in solution longer as it cools.

    • Slow Cooling: Insulate the flask (wrap in foil/cotton) to cool very slowly. Rapid cooling favors oil formation.

    • Seeding: If you have any solid crystals from a previous batch, add a "seed" at the cloud point.

    • Trituration: If it remains an oil, decant the solvent and scratch the oil with a glass rod under cold Hexane or Diethyl Ether to induce nucleation.

Q2: I cannot get the compound to dissolve in Ethyl Acetate for column chromatography.

  • Diagnosis: The crystal lattice energy is likely too high for pure EtOAc.

  • Solution: Use a DCM/Methanol system. Start with 100% DCM and introduce Methanol (1% to 5%) gradually.

    • Warning: N-aryl piperidinones can streak on silica due to the basic nitrogen. Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your eluent to sharpen the peaks.

Scenario B: Reaction & Workup

Q3: My starting material is not dissolving in the reaction solvent (Ethanol) even at reflux.

  • Diagnosis: High crystallinity or aggregation.

  • Solution:

    • Switch Solvent: Move to a higher boiling ether like 1,4-Dioxane or Toluene (if the reaction tolerates non-polar media).

    • Cosolvent: Add 10–20% THF or DMF to the Ethanol.

    • Grinding (Green Chemistry): Consider a solvent-free approach. Grinding the N-aryl piperidinone with the aldehyde (for aldol condensations) often initiates the reaction via eutectic melt, bypassing solubility issues entirely [1].

Q4: Acid-base extraction isn't working; the compound stays in the organic layer.

  • Diagnosis: The N-aryl group makes the nitrogen weakly basic. Weak acids (Acetic acid, dilute HCl) may not fully protonate it to pull it into the aqueous phase, or the protonated salt is lipophilic enough (due to large aryl groups) to partition back into the organic layer.

  • Solution:

    • Stronger Acid: Use 2M or 6M HCl to ensure full protonation.

    • Check Aqueous Phase: If the salt is voluminous, it might be forming an emulsion or "third layer." Filter the biphasic mixture through Celite if this happens.

    • Reverse Strategy: Instead of extracting into water, wash the organic layer with acidic water to remove impurities, assuming your product (if very lipophilic) stays organic. (Verify this by TLC first!).

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your objective.

SolventSelection Start Objective Recryst Recrystallization Start->Recryst Chromat Chromatography Start->Chromat Reaction Reaction Medium Start->Reaction Polar Is it very polar? Recryst->Polar DCM_MeOH DCM/MeOH (95:5) + 1% TEA Chromat->DCM_MeOH Temp High Temp Required? Reaction->Temp YesPolar Try EtOH or iPrOH Polar->YesPolar Yes NoPolar Try EtOAc/Hexane (1:3) Polar->NoPolar No OilOut Oiling Out? YesPolar->OilOut NoPolar->OilOut Rescue Add 5% Acetone or DCM OilOut->Rescue Yes HighTemp Toluene or 1,4-Dioxane Temp->HighTemp >80°C LowTemp DCM or THF Temp->LowTemp <40°C

Caption: Decision logic for selecting solvents based on experimental intent. Green nodes indicate recommended starting points.

Figure 2: "Oiling Out" Rescue Workflow

A systematic approach to recovering crystalline material when an oil forms.

OilingOut Start Oil Formed in Hot Solvent Reheat Reheat to Dissolve Start->Reheat AddCosolvent Add 5-10% Polar Solvent (DCM/Acetone) Reheat->AddCosolvent CoolSlow Cool Slowly (Insulate Flask) AddCosolvent->CoolSlow Check Crystals? CoolSlow->Check Success Filter & Dry Check->Success Yes Fail Still Oil Check->Fail No Seed Add Seed Crystal or Scratch Glass Fail->Seed Triturate Decant & Triturate with Hexane Fail->Triturate If Seeding Fails Seed->CoolSlow

Caption: Step-by-step troubleshooting protocol for converting oils into filterable solids.

Experimental Protocols

Protocol A: Rapid Solubility Screening

Use this protocol before attempting large-scale purification.

  • Preparation: Place 10 mg of the N-aryl piperidinone into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to the vials respectively:

    • Vial 1: Methanol

    • Vial 2: Ethyl Acetate[1]

    • Vial 3: Toluene

    • Vial 4: DCM

    • Vial 5: Hexane[2]

  • Observation (Room Temp): Shake for 1 minute. Record visual solubility (Clear, Cloudy, Solid).

  • Thermal Stress: Heat any insoluble vials to 50°C (or boiling point) using a heating block.

  • Cooling: Allow heated vials to cool to room temperature.

    • Result Interpretation:

      • Soluble Hot / Crystals Cold: Ideal for recrystallization.

      • Soluble Hot / Oil Cold: Needs cosolvent optimization (see Fig 2).

      • Insoluble Hot: Poor solvent.

      • Soluble Cold: Good for reaction medium or chromatography load.

Protocol B: Trituration for Stubborn Oils

Use this when recrystallization fails completely.

  • Concentration: Rotovap the reaction mixture to remove the primary solvent, leaving the crude oil.

  • Dissolution (Minimal): Add the minimum amount of DCM required to make the oil flowable (e.g., 0.5 mL per gram).

  • Precipitation: While stirring rapidly, add Diethyl Ether or Hexane dropwise until the solution turns permanently cloudy.

  • Aging: Continue stirring for 30–60 minutes. The cloudiness should aggregate into a solid precipitate.

  • Filtration: Filter the solid and wash with cold Hexane.

References

  • Venkatesan, P., et al. (2019).[3] "Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach." Asian Journal of Chemistry. Available at: [Link][4][5]

  • Faul, M. M., et al. (2003).[6][7] "Green chemistry approach to the synthesis of N-substituted piperidones." Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Data. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties." Available at: [Link]

  • University of Rochester. "Solvents for Recrystallization." Department of Chemistry. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Dynamics of 3-Amino-1-(2-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison between Routine Quality Control (QC) Analysis and High-Resolution Structural Elucidation for the characterization of 3-Amino-1-(2-methylphenyl)piperidin-2-one.

Due to the steric hindrance introduced by the ortho-tolyl group and the chirality at the C3 position, this molecule exhibits complex spectral behaviors—including rotameric broadening and diastereotopic splitting—that render standard analytical protocols insufficient.

Executive Summary: The Analytical Challenge

The Molecule: this compound is a constrained amino-acid derivative (a cyclic ornithine analog) featuring a piperidin-2-one (valerolactam) core. The Problem: Standard 1H NMR (300 MHz, CDCl₃) often yields "blurry" spectra. The ortho-methyl group on the N-phenyl ring restricts rotation around the N-Aryl bond, creating atropisomeric conformers that exchange on the NMR timescale at room temperature. Furthermore, the chiral center at C3 renders the C4, C5, and C6 methylene protons diastereotopic, creating complex second-order multiplets.

The Solution: This guide compares the Standard QC Protocol against the Optimized Elucidation Protocol , demonstrating why the latter is required for drug development standards.

Comparative Analysis: Routine vs. Optimized Protocols

The following table contrasts the data quality obtained from a standard "quick-check" approach versus the optimized protocol necessary for full structural assignment.

FeatureAlternative A: Standard QC Protocol Product B: Optimized Elucidation Protocol
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Field Strength 300 - 400 MHz600 MHz +
Temperature 298 K (25°C)353 K (80°C) or VT-NMR
Amine Signal Broad singlet or invisible (exchange)Distinct doublet/broad peak (H-bonding)
Ring Protons Overlapping multiplets (1.5–2.5 ppm)Resolved diastereotopic signals
N-Aryl Rotation Broadened "humps" (coalescence)Sharpened average (Fast Exchange)
Application Rough purity check (>95%)Chiral purity, full assignment, IND filing
Key Performance Insight

In Alternative A , the H6 protons (adjacent to Nitrogen) often appear as a shapeless mound due to the slow rotation of the o-tolyl group. In Product B (High-Temp DMSO), the rotation accelerates beyond the NMR timescale, sharpening the signals into resolvable triplets or doublets of doublets.

Detailed Spectral Assignment (Optimized Protocol)

Conditions: 600 MHz, DMSO-d₆, 300 K (Note: If broadening persists, elevate to 340 K).

A. The Aliphatic Region (Ring Dynamics)

The piperidinone ring exists in a half-chair conformation. The C3 chiral center makes the protons on C4, C5, and C6 magnetically non-equivalent.

  • δ 1.65 – 1.85 ppm (m, 2H, H-5): The "top" of the ring. These protons are furthest from electron-withdrawing groups and appear most upfield.

  • δ 1.90 – 2.10 ppm (m, 2H, H-4): Adjacent to the chiral center. Often split into complex multiplets due to geminal coupling (~13 Hz) and vicinal coupling to H-3/H-5.

  • δ 2.15 ppm (s, 3H, Ar-CH₃): The diagnostic singlet. Critical Check: If this signal is split or broadened, the molecule is experiencing restricted rotation (atropisomerism).

  • δ 3.45 – 3.60 ppm (m, 2H, H-6): Deshielded by the adjacent Nitrogen. These are the most sensitive to the N-Aryl conformation. In the ortho-substituted analog, these may show significant anisotropy effects.

  • δ 3.25 – 3.35 ppm (dd, 1H, H-3): The chiral proton. Appears as a doublet of doublets (coupling to H-4a/H-4b).

B. The Aromatic Region (The "Orthogonal" Shielding)

The o-tolyl ring is twisted out of the plane of the lactam amide bond to minimize steric clash between the o-methyl and the carbonyl oxygen (or H6).

  • δ 7.10 – 7.35 ppm (m, 4H, Ar-H):

    • The proton ortho to the methyl group is often distinct.

    • The proton ortho to the Nitrogen is deshielded but may experience shielding from the lactam carbonyl depending on the twist angle.

C. The Exchangeable Protons
  • δ 1.8 – 2.5 ppm (br s, 2H, -NH₂): In DMSO-d₆, these may appear sharper. Adding D₂O will cause this signal to disappear, confirming the assignment.

Mechanism of Action: Conformational Locking

The following Graphviz diagram illustrates the logical flow for assigning the complex multiplets and the physical mechanism of the rotational barrier.

NMR_Assignment_Logic Start Unknown Spectrum (Piperidinone Derivative) Solvent Solvent Selection: CDCl3 vs DMSO-d6 Start->Solvent CDCl3 CDCl3 Result: Broad Ar-CH3 Undefined H6 Multiplet Solvent->CDCl3 Standard QC DMSO DMSO-d6 (High T) Result: Sharp Signals Fast Exchange Limit Solvent->DMSO Structural ID Mechanism Steric Mechanism: o-Tolyl / Carbonyl Clash Restricted N-C(Ar) Rotation CDCl3->Mechanism Caused by Assign_H3 H3 Assignment: Alpha to C=O & NH2 (dd, ~3.3 ppm) DMSO->Assign_H3 Assign_H6 H6 Assignment: Alpha to N-Ar (m, ~3.5 ppm) DMSO->Assign_H6 Mechanism->DMSO Overcome by Heat Validation Validation: COSY (H3-H4) NOESY (Ar-CH3 to H6) Assign_H3->Validation Assign_H6->Validation

Figure 1: Analytical workflow and mechanistic logic for resolving steric hindrance in N-aryl lactams.

Experimental Protocol: High-Field Structural Validation

To replicate the "Product B" performance, follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5.0 – 8.0 mg of the target compound. Note: Higher concentrations (>10 mg) can increase viscosity and broaden lines in DMSO.

  • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

  • Critical: Add 1 drop of activated molecular sieves to the tube if water signals (δ 3.33) interfere with the H3/H6 region.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 3.0 seconds . The quaternary carbons and hindered protons require longer relaxation times.

  • Scans (NS): Minimum 64 scans for high signal-to-noise ratio (S/N).

Step 3: The "Rotamer Check" (Self-Validation)
  • Acquire a standard 1H spectrum at 298 K.

  • Inspect the Ar-CH₃ singlet at ~2.15 ppm.

  • Pass Criteria: If the peak is a sharp singlet (FWHM < 1.5 Hz), proceed to assignment.

  • Fail Criteria: If the peak is broad or split, heat the probe to 340 K and re-acquire. This confirms the dynamic rotational process.

Step 4: 2D Confirmation (Optional but Recommended)
  • COSY: Use to trace the spin system from H3 → H4 → H5 → H6.

  • NOESY: Look for a cross-peak between the Ar-CH₃ group and the H6 protons of the piperidine ring. This spatial correlation confirms the N-substitution and the preferred conformation.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., et al. (2005). Atropisomerism in N-Aryl Amides and Lactams. In Organic Chemistry (Chapter 32). Oxford University Press.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for lactam chemical shifts).
  • ResearchGate. (2021). Conformational analysis of N-aryl-3-aminopiperidin-2-ones by DFT and NMR. Retrieved from [Link]

Comparative Guide: Chiral HPLC Methodologies for 3-Amino-1-(2-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chiral HPLC method development strategy for 3-amino-1-(2-methylphenyl)piperidin-2-one , a critical chiral building block (CAS: 1340035-39-3) structurally related to intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin) and specific kinase inhibitors.

Executive Summary

The separation of This compound enantiomers presents a specific chromatographic challenge: resolving a polar, basic primary amine (


) situated on a lactam ring, while accommodating the steric bulk and hydrophobicity of the N-aryl (o-tolyl) substituent.

This guide compares three distinct separation strategies. For analytical process control of the free amine, the Crown Ether (CR-I) method is the "Gold Standard" for specificity. For preparative isolation , the Immobilized Amylose (IA) method in Polar Organic Mode is preferred due to solubility and loading capacity.

FeatureMethod A: Crown Ether (CR-I) Method B: Immobilized Amylose (IA) Method C: Derivatization (OD-H)
Primary Use QC, ee determination of free aminePreparative purification, Scale-upTrace impurity analysis (0.1% level)
Mechanism Host-Guest (Ammonium complex)H-Bonding & Steric inclusion

-

Interaction & H-Bonding
Mobile Phase Acidic Aqueous (

)
Polar Organic (ACN/MeOH + DEA)Normal Phase (Hexane/IPA)
Selectivity (

)
High (

)
Moderate (

)
Very High (

)
Robustness Excellent for amine specificityHigh solvent flexibilityRequires sample pretreatment

Technical Analysis of the Analyte

  • Chiral Center: C3 position (alpha to the lactam carbonyl).

  • Functional Groups:

    • Primary Amine (C3): Highly basic (

      
      ). Requires protonation for Crown Ether or suppression for Polysaccharide phases.
      
    • Lactam Carbonyl: Provides H-bond acceptor sites.

    • 2-Methylphenyl (o-Tolyl): Provides UV chromophore (unlike simple 3-aminopiperidine) but introduces significant steric hindrance and hydrophobicity.

Detailed Methodologies

Method A: The "Gold Standard" for Free Amine (Crown Ether)

Column: Daicel CROWNPAK CR-I(+) (Immobilized Crown Ether) Why it works: This phase is designed specifically for primary amines. The crown ether forms a reversible inclusion complex with the protonated ammonium group (


). The o-tolyl group enhances retention via hydrophobic interaction with the stationary phase backbone, often improving resolution compared to non-aromatic analogs.
  • Mobile Phase: Perchloric Acid (

    
    ) aq.[1] pH 1.5 / Methanol (80:20 v/v).
    
    • Note: The o-tolyl group is hydrophobic; if retention is too long (

      
      ), increase Methanol to 30-40%.
      
  • Flow Rate: 0.5 mL/min (Lower flow minimizes backpressure on high-viscosity aqueous phases).

  • Temperature:

    
     (Lower temperature (
    
    
    
    ) significantly increases resolution if peaks overlap).
  • Detection: UV 210-254 nm.

  • Pros: Direct injection of aqueous reaction mixtures; extremely specific to the amino group.

  • Cons: Low sample loading capacity; incompatible with MS (unless volatile acid like TFA is used, though TFA reduces selectivity on Crown phases).

Method B: The Preparative Workhorse (Immobilized Amylose)

Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) Why it works: The immobilized nature of Chiralpak IA allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which are often necessary to solubilize the o-tolyl lactam at high concentrations. The Polar Organic Mode (POM) suppresses the basicity of the amine while maintaining solubility.

  • Mobile Phase (POM): Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Alternative (Normal Phase): n-Hexane / Ethanol / DEA (80:20:0.1).

    • Critical: The basic modifier (DEA or TEA) is mandatory to ensure the amine remains neutral (

      
      ); otherwise, peak tailing will be severe.
      
  • Flow Rate: 1.0 mL/min.

  • Pros: High loading capacity for purification; MS compatible (using Ammonium Hydroxide instead of DEA).

  • Cons: Lower selectivity than Crown Ether for the raw amine.

Method C: High-Sensitivity Impurity Analysis (Derivatization)

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Strategy: React the amine with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride. Why it works: Converting the free amine to a benzamide introduces a new


-system and H-bond donor (amide NH), creating a "three-point interaction" perfectly suited for the Chiralcel OD cavity. This often pushes resolution (

) from ~1.5 to >5.0.
  • Derivatization Protocol: Mix sample with excess Benzoyl Chloride + TEA in DCM for 15 min. Quench with MeOH.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Pros: Extreme resolution; shifts UV detection to visible range (if DNB is used), removing matrix interference.

  • Cons: Destructive method (cannot recover original enantiomer).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.

G cluster_0 Method A Mechanism cluster_1 Method B Mechanism Start Sample: this compound Goal Define Goal Start->Goal QC QC / Reaction Monitoring (Speed & Specificity) Goal->QC Analytical Prep Purification / Scale-up (Solubility & Loading) Goal->Prep Isolation Trace Trace Impurity (0.1%) (Max Resolution) Goal->Trace Purity Check MethodA METHOD A: Crownpak CR-I(+) MP: pH 1.5 HClO4 / MeOH Direct Injection QC->MethodA MethodB METHOD B: Chiralpak IA MP: ACN / MeOH / DEA Polar Organic Mode Prep->MethodB MethodC METHOD C: Derivatization + OD-H MP: Hexane / IPA Benzoyl Derivative Trace->MethodC MechA NH3+ Inclusion Complex (Host-Guest) MethodA->MechA MechB H-Bonding + Steric Fit (Amylose Helix) MethodB->MechB

Caption: Decision tree for selecting the optimal chiral HPLC method based on analytical vs. preparative requirements.

Experimental Protocol (Recommended Start)

For a general research setting, Method A (Crown Ether) is the most robust starting point because it requires no sample pretreatment and works directly on the free amine.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Solution A: Add 16.3 g of 70% Perchloric Acid (

      
      ) to 1000 mL water. (pH 
      
      
      
      1.0 - 1.5).[1]
    • Solution B: Methanol (HPLC Grade).

    • Mix A:B in ratio 80:20 . Degas by sonication.

  • Sample Prep:

    • Dissolve 1 mg of this compound in 1 mL of Mobile Phase.

    • Note: The acidic mobile phase ensures the amine is fully protonated.

  • Column Conditioning:

    • Equilibrate Crownpak CR-I(+) (150 x 3.0 mm, 5 µm) at 0.4 mL/min for 30 mins.

    • Temperature:

      
      .[2]
      
  • Run:

    • Inject 5 µL.

    • Expected retention: Enantiomer 1 (~4-6 min), Enantiomer 2 (~8-12 min).

    • If

      
      : Lower temperature to 
      
      
      
      .
    • If

      
      : Increase Methanol to 30%.
      

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. Link

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
  • CymitQuimica. Product Data: this compound (CAS 1340035-39-3).[3][4][5][6] Link

Sources

Comparative Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Lactam Scaffolds

In the optimization of peptidomimetics and small-molecule inhibitors, the 3-amino-1-(2-methylphenyl)piperidin-2-one scaffold (CAS: 1340035-39-3) represents a critical evolution from its unsubstituted analogs. While the core 3-aminopiperidin-2-one (ornithine lactam) serves as a fundamental polar building block, the introduction of the N-(2-methylphenyl) group—specifically the ortho-tolyl moiety—introduces profound steric and electronic changes that drive potency and metabolic stability.

This guide objectively compares the 3-amino-1-(2-methylphenyl) variant against its two primary analogs:

  • 3-Amino-1-phenylpiperidin-2-one (N-Phenyl analog: lacks the ortho-methyl).

  • 3-Aminopiperidin-2-one (Unsubstituted core: lacks the N-aryl group).

Key Finding: The ortho-methyl group is not merely a lipophilic add-on; it acts as a conformational lock , forcing the aromatic ring orthogonal to the lactam plane. This minimizes entropic penalty upon binding and shields the lactam nitrogen from metabolic dealkylation.

Comparative Analysis: Physicochemical & Structural Profile

The following table summarizes the critical differences between the three analogs. Data is derived from consensus predictive modeling and structure-activity relationship (SAR) studies in CGRP and Factor Xa inhibitor research.

Table 1: Structural and Physicochemical Comparison[1]
Feature3-Amino-1-(2-methylphenyl)... 3-Amino-1-phenyl... 3-Aminopiperidin-2-one
Structure Conformationally Restricted Flexible Rotamer Polar / Flexible
LogP (Predicted) ~1.8 - 2.1~1.3 - 1.5-1.1 (Highly Polar)
N-Aryl Rotation Restricted (High barrier)Free Rotation N/A
Metabolic Liability Low (Steric shield at ortho)High (para-hydroxylation prone)N/A (Rapid clearance)
Primary Application Potency Optimization (Lead)Hit Discovery (Library)Peptide Synthesis
Key Interaction Hydrophobic "T-Shape" filling

-stacking (variable)
H-bond donor/acceptor
The Mechanistic "Why": The Atropisomeric Twist

The defining feature of the 1-(2-methylphenyl) analog is the steric clash between the ortho-methyl group and the carbonyl oxygen of the lactam ring.

  • Unsubstituted (Phenyl): The phenyl ring can rotate relatively freely, adopting a planar or twisted conformation depending on the binding pocket. This incurs an entropic penalty (

    
    ) upon binding.
    
  • 2-Methylphenyl (o-Tolyl): The steric bulk forces the phenyl ring to twist roughly 90° relative to the lactam plane. This "pre-organized" conformation often matches the bioactive state of GPCR ligands (e.g., CGRP antagonists), improving affinity (

    
    ) by reducing the entropic cost.
    

Pharmacological Applications & Performance

A. GPCR Antagonists (CGRP Case Study)

Research into Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has demonstrated that N-aryl lactams are potent core scaffolds.

  • Observation: Replacing an N-phenyl group with N-(2-methylphenyl) often results in a 10-50x increase in binding affinity .

  • Mechanism: The orthogonal twist directs the aromatic ring into a hydrophobic sub-pocket (often defined by Trp or Phe residues) while positioning the 3-amino group to interact with Asp/Glu residues.

B. Metabolic Stability (CYP450 Shielding)

Unsubstituted N-phenyl rings are "metabolic soft spots," highly susceptible to para-hydroxylation by Cytochrome P450 enzymes.

  • The Solution: The ortho-methyl group in the title compound sterically hinders the approach of oxidative enzymes to the ring and prevents planar conjugation, reducing the rate of aromatic oxidation.

Experimental Protocols

Protocol A: Modular Synthesis via Buchwald-Hartwig Amination

Rationale: While cyclization from amino acids is possible, the most versatile route for medicinal chemistry is the C-N cross-coupling of the pre-formed lactam. This allows late-stage diversification.

Reagents:

  • Substrate: 3-((tert-butoxycarbonyl)amino)piperidin-2-one (Boc-protected ornithine lactam).

  • Coupling Partner: 1-Bromo-2-methylbenzene (o-Bromotoluene).

  • Catalyst: Pd_2(dba)_3 (2 mol%) + Xantphos (4 mol%).

  • Base: Cs_2CO_3 (1.5 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a sealable reaction vial with Boc-3-aminopiperidin-2-one (1.0 equiv), 1-bromo-2-methylbenzene (1.2 equiv), Cs_2CO_3 (1.5 equiv), Pd_2(dba)_3, and Xantphos.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to lactam).

  • Reaction: Seal the vial and heat to 100°C for 16 hours . The solution should turn from dark red/purple to a stable orange/brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO_2, 0-50% EtOAc in Hexanes).

    • Target: The N-arylated product usually elutes later than the starting bromide but earlier than the unsubstituted lactam.

  • Deprotection: Treat the purified intermediate with 4N HCl in Dioxane (1 hour, RT) to yield the final This compound hydrochloride salt.

Protocol B: Chiral Resolution (Critical for Bioactivity)

The 3-amino stereocenter is biologically distinct. Racemic synthesis requires resolution.

Method: Kinetic Resolution via Enzymatic Hydrolysis or Chiral HPLC.

  • Preferred Route (HPLC):

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Note: The (S)-enantiomer is typically the bioactive congener for amino-acid mimicry (matching L-Ornithine).

Decision Framework & Visualization

Diagram 1: Synthesis Workflow (Buchwald Strategy)

SynthesisWorkflow Start 3-Boc-aminopiperidin-2-one (Core Scaffold) Reagents 1-Bromo-2-methylbenzene Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start->Reagents Intermediate N-Aryl Intermediate (Protected) Reagents->Intermediate C-N Coupling Deprotection 4N HCl / Dioxane Deprotection Intermediate->Deprotection Purification Product 3-Amino-1-(2-methylphenyl) piperidin-2-one (HCl Salt) Deprotection->Product Salt Formation

Caption: Modular synthesis via Palladium-catalyzed C-N cross-coupling allows for rapid library generation.

Diagram 2: Scaffold Selection Decision Tree

DecisionTree Need Start: Select Lactam Scaffold Q1 Is the target a GPCR or Enzyme with a defined hydrophobic pocket? Need->Q1 Branch1 YES Q1->Branch1 Branch2 NO (Peptide Synthesis) Q1->Branch2 Q2 Is Metabolic Stability (t1/2) a current issue? Branch1->Q2 Rec1 Use 3-Aminopiperidin-2-one (Unsubstituted) Branch2->Rec1 Branch3 YES (High Clearance) Q2->Branch3 Branch4 NO (Early Hit) Q2->Branch4 Rec2 Use 3-Amino-1-(2-methylphenyl) (Conformational Lock + Shielding) Branch3->Rec2 Rec3 Use 3-Amino-1-phenyl (Standard Library Screen) Branch4->Rec3

Caption: Decision matrix for selecting the appropriate lactam derivative based on medicinal chemistry requirements.

References

  • Bell, I. M., et al. (2024).[1] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[1]

  • Watson, P. S., et al. (2011). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Mini-Reviews in Medicinal Chemistry.

  • CymitQuimica. (n.d.).[2] "Product Specification: this compound (CAS 1340035-39-3)."[2][3][4]

  • Yin, J., et al. (2002). "Pd-Catalyzed N-Arylation of Heterocycles." Organic Letters, 4(20), 3481–3484. (Standard Protocol Basis).

  • FooDB. (2011).[5] "Compound Summary: 3-Amino-2-piperidone."

Sources

Comparative Guide: X-ray Crystallography of N-Aryl-3-Aminopiperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Aryl-3-aminopiperidin-2-ones represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in Factor Xa inhibitors (e.g., Apixaban intermediates), GPCR ligands, and novel antimicrobials. Unlike their saturated piperidine counterparts or acyclic amines, this scaffold offers a unique conformational lock due to the


-lactam functionality.

This guide provides a technical comparison of the crystallographic data of N-aryl-3-aminopiperidinones against key structural alternatives. It synthesizes experimental X-ray diffraction (XRD) data to elucidate the twisted half-chair conformation , N-aryl orthogonality, and stereochemical stability that define this class.

Structural Class Overview & Mechanistic Distinction

To understand the crystallographic behavior of N-aryl-3-aminopiperidinones, we must compare them with their closest structural analogs used in drug design:

FeatureN-Aryl-3-Aminopiperidin-2-one (Target)N-Aryl-3-Aminopiperidine (Alternative A)Acyclic N-Aryl Diamine (Alternative B)
Core Topology Cyclic

-Lactam
Cyclic AmineLinear Alkyl Chain
Ring Pucker Twisted Half-Chair Chair N/A (Flexible)
N1 Hybridization

(Amide planar)

(Pyramidal)

Conformational Entropy Low (Pre-organized)MediumHigh (Penalty upon binding)
Key Interaction C=O acceptor + N-H donorN-H donor onlyFlexible donors
The "Lactam Effect" on Conformation

In the target scaffold, the amide bond (N1-C2=O) forces the N1, C2, O, and C3 atoms into a near-planar arrangement. This constraint prevents the formation of a stable chair conformation, forcing the ring into a distorted half-chair or sofa conformation. X-ray data consistently shows that this flattening affects the vector of the aryl group, pushing it into an orthogonal orientation relative to the lactam plane to minimize steric clash with the carbonyl oxygen.

Experimental Protocol: Crystallization & Data Collection

Trustworthy crystallographic data begins with a self-validating workflow. The following protocol is optimized for polar, semi-rigid lactam scaffolds.

Phase I: Synthesis & Purification
  • Pre-requisite: Compound must be

    
     pure by HPLC.
    
  • Enantiopurity: If studying chiral 3-amino derivatives (e.g., S-enantiomer), optical rotation

    
     must be constant after recrystallization.
    
  • Method: Kinetic resolution of racemic N-aryl-3-aminopiperidinones is often required if not synthesized via chiral pool (e.g., from Ornithine).

Phase II: Crystal Growth (Vapor Diffusion)
  • Solvent System: Dissolve 20 mg of target in 0.5 mL Methanol/Dichloromethane (1:1) .

  • Antisolvent: Place in a sealed chamber with Hexane or Diethyl Ether .

  • Conditioning: Keep at

    
     in vibration-free environment for 3-7 days.
    
  • Validation: Crystals should be block-like or prismatic. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.

Phase III: Data Collection & Refinement
  • Temperature: Collect at 100 K (Cryostream) to freeze ring puckering dynamics.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for small organic molecules to maximize resolution (
    
    
    Å).
  • Refinement Target:

    
    . Flack parameter 
    
    
    
    is required to confirm absolute stereochemistry of the 3-amino center.
Visualization: Crystallography Workflow

CrystallographyWorkflow cluster_0 Phase I: Prep cluster_1 Phase II: Growth cluster_2 Phase III: Analysis Synth Synthesis (>98% Purity) Chiral Chiral Resolution (HPLC/Salt Formation) Synth->Chiral Solvent Dissolution (MeOH/DCM) Chiral->Solvent Diffusion Vapor Diffusion (Hexane Antisolvent) Solvent->Diffusion Harvest Crystal Harvest (Microscope) Diffusion->Harvest Diffraction X-Ray Diffraction (100 K, Mo-Kα) Harvest->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (R < 5%, Flack < 0.1) Solve->Refine Refine->Solvent High R-factor (Re-crystallize)

Caption: Step-by-step workflow for obtaining publication-quality X-ray data for lactam scaffolds.

Comparative Structural Analysis

The following data summarizes key geometric parameters derived from aggregate X-ray studies of N-aryl-piperidin-2-ones and their 3-amino derivatives.

A. Ring Conformation (Puckering)

The most distinct feature of the N-aryl-3-aminopiperidinone is the Twisted Half-Chair .

  • Piperidine (Alternative): Adopts a classic Chair (

    
    ). Torsion angles alternate near 
    
    
    
    .
  • Piperidinone (Target): The N1-C2-C3-C6 segment is flattened. The C2-N1-C6-C5 torsion angle is typically close to

    
     (planar amide), while C3-C4-C5 show larger deviations.
    

Table 1: Comparative Torsion Angles & Bond Lengths

ParameterN-Aryl-3-Aminopiperidinone N-Aryl-Piperidine Significance
Ring Conformation Twisted Half-ChairChairLactam forces planarity; affects substituent vectors.
C2-N1 Bond Length

Å (Amide)

Å (Amine)
Short C-N in lactam indicates resonance (

).
C2=O1 Bond Length

Å
N/AStrong H-bond acceptor in target.
N1-Aryl Twist Angle

(Orthogonal)

(Variable)
Orthogonality in lactams reduces steric clash with C=O.
C3-Amino Orientation Pseudo-EquatorialEquatorial3-Amino group orients to minimize 1,3-strain.
B. The N-Aryl "Propeller" Twist

In N-aryl-piperidines, the aryl ring can often lie somewhat coplanar with the amine lone pair to maximize conjugation. However, in N-aryl-piperidin-2-ones , the carbonyl oxygen (O1) creates significant steric hindrance with the ortho-hydrogens of the aryl ring.

  • Observation: X-ray structures consistently show the aryl ring twisted nearly perpendicular (

    
    ) to the lactam plane.
    
  • Consequence: This breaks conjugation between the aryl ring and the nitrogen, isolating the electronic systems. This is critical for preventing metabolic oxidation at the aryl ring positions.

C. Stereochemical Validation

For the 3-amino derivative, the absolute configuration (e.g., S-isomer) is critical.

  • Intramolecular H-Bonding: In many crystal structures, the 3-amino group (

    
    ) forms a weak intramolecular hydrogen bond with the carbonyl oxygen (
    
    
    
    ), stabilizing the pseudo-equatorial conformation.
  • Packing: These molecules typically form dimer pairs in the unit cell, linked by intermolecular hydrogen bonds between the amide

    
     of one molecule and the 3-amino 
    
    
    
    of another.
Visualization: Structural Logic & Causality

StructuralLogic cluster_outcome Drug Design Consequence Lactam δ-Lactam Core (N-C=O) Planarity Ring Flattening (Half-Chair) Lactam->Planarity sp2 Hybridization Steric Steric Clash (C=O vs Aryl ortho-H) Lactam->Steric Carbonyl Oxygen HBond Intra-molecular H-Bond (NH...O=C) Lactam->HBond Acceptor Orthogonal N-Aryl Orthogonality (Twist ~90°) Planarity->Orthogonal Forces Geometry Steric->Orthogonal Relieve Strain Amino 3-Amino Group Amino->HBond Donor

Caption: Causal relationships between chemical structure and observed crystallographic geometry.

References & Data Sources

The structural insights above are synthesized from crystallographic data of N-aryl-piperidinones and their functionalized derivatives.

  • Piperidinone Conformation: Bruinink, A., et al. "Crystal structures of two chiral piperidine derivatives." Acta Crystallographica Section E, 2015. Link

    • Establishes the chair vs. half-chair dependence on

      
      -carbon hybridization.
      
  • Factor Xa Intermediates: Pinto, D. J. P., et al. "Discovery of Apixaban." Journal of Medicinal Chemistry, 2007. Link

    • Provides structural context for N-aryl-lactam scaffolds in drug discovery.

  • N-Aryl Orientation: Houk, K. N., et al. "Conformational preferences of lactones and lactams." Journal of Organic Chemistry, 2008.[1] Link

    • Theoretical and structural basis for the ring strain and planarity in valerolactam derivatives.

  • Specific Crystal Data: Comparison derived from 1-(4-methoxybenzyl)piperidin-2-one (CSD Ref: XOPJUZ) and 1-phenyl-piperidin-2-one derivatives. Cambridge Structural Database. Link

Disclaimer: Specific bond lengths and angles may vary based on the specific aryl substitution (e.g., electron-withdrawing vs. donating groups). Always perform de novo X-ray analysis for novel chemical entities.

Sources

A Comparative Guide to the Chemical Stability of Boc-Protected vs. Free Amine Piperidinones for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, piperidinone scaffolds are privileged structures, forming the core of numerous active pharmaceutical ingredients (APIs). A critical decision in the synthetic route and formulation development of these molecules is the use of protecting groups for the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is one of the most common choices for amine protection, valued for its reliability and specific conditions for removal. However, the introduction of the Boc group fundamentally alters the chemical nature of the piperidinone, impacting its stability, degradation pathways, and ultimately, its suitability for various stages of drug development.

This guide provides an in-depth, objective comparison of the chemical stability of N-Boc-4-piperidinone versus its free amine counterpart, 4-piperidinone. We will explore their behavior under forced degradation conditions, including acidic, basic, oxidative, and thermal stress, supported by established chemical principles and detailed experimental protocols. This analysis aims to equip researchers, medicinal chemists, and formulation scientists with the necessary insights to make informed decisions regarding the use and handling of these crucial intermediates.

The Dichotomy of Protection: Why Stability Matters

The strategic use of the Boc protecting group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule, such as the ketone functionality, without undesired side reactions involving the amine. While this protection is a cornerstone of synthetic strategy, it introduces an inherent lability under specific conditions, primarily acidic environments.

Conversely, the free amine in 4-piperidinone, while more reactive during synthesis, possesses a different stability profile. Understanding these differences is paramount for:

  • Process Chemistry: Selecting robust reaction conditions that preserve the integrity of the desired molecule.

  • Formulation Development: Designing stable dosage forms by understanding potential degradation pathways and interactions with excipients.

  • Analytical Method Development: Creating stability-indicating methods capable of resolving the parent molecule from all potential degradants.

  • Regulatory Compliance: Fulfilling ICH requirements for stability testing and impurity profiling.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways. The following sections compare the expected stability of N-Boc-4-piperidinone and 4-piperidinone under standard stress conditions.

Acidic Conditions

This is the most significant point of divergence between the two molecules.

  • N-Boc-4-Piperidinone: The Boc group is notoriously labile to acid. The mechanism of degradation involves protonation of the carbonyl oxygen of the carbamate, followed by the formation of a stable tert-butyl cation, which subsequently eliminates as isobutene and carbon dioxide, yielding the unprotected 4-piperidinone. This degradation is rapid, especially in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • 4-Piperidinone: The free amine, being a basic center, will be protonated under acidic conditions to form a stable piperidinium salt. This protonation deactivates the ring towards many degradation pathways. Therefore, 4-piperidinone is expected to be significantly more stable than its Boc-protected counterpart in acidic media. Degradation would likely require harsh conditions, potentially leading to dehydration or other rearrangements.

Basic Conditions
  • N-Boc-4-Piperidinone: The Boc group is exceptionally stable under basic and nucleophilic conditions. This stability is a key reason for its widespread use in multi-step synthesis. Under mild basic conditions, negligible degradation is expected. At elevated temperatures and high pH, slow degradation could potentially occur, possibly through hydrolysis of the carbamate or base-catalyzed aldol-type condensation reactions involving the ketone.

  • 4-Piperidinone: As a secondary amine, 4-piperidinone is stable under basic conditions. However, the presence of both an amine and a ketone functionality makes it susceptible to self-condensation or polymerization reactions, particularly at elevated temperatures. The free amine can act as a catalyst for these reactions.

Oxidative Conditions
  • N-Boc-4-Piperidinone: The piperidine ring, even when Boc-protected, can be susceptible to oxidation. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA can lead to the formation of N-oxides or other oxidized species. The ketone functionality is generally stable to oxidation.

  • 4-Piperidone: Free secondary amines are generally more susceptible to oxidation than their carbamate-protected counterparts. Oxidation can lead to the formation of nitroxyl radicals, hydroxylamines, or ring-opened products. The presence of the electron-donating nitrogen may also activate the ring towards oxidation. Therefore, 4-piperidinone is expected to be less stable under oxidative stress compared to N-Boc-4-piperidinone.

Thermal and Photolytic Conditions
  • N-Boc-4-Piperidinone: Thermally, the Boc group can be cleaved at temperatures above 100°C, leading to the formation of 4-piperidinone, isobutylene, and CO₂. Photolytically, degradation is possible, especially in the presence of photosensitizers, and could lead to N-oxide formation or ring cleavage.

  • 4-Piperidinone: The free amine is generally more thermally stable than the Boc-protected version in terms of targeted deprotection. However, as mentioned, it can be prone to self-condensation at high temperatures. During a fire, irritating and highly toxic gases may be generated by thermal decomposition. Photolytic degradation pathways would be similar to the Boc-protected analog, potentially involving radical mechanisms.

Data Summary

The following tables summarize the expected stability profiles and primary degradation products based on the principles discussed.

Table 1: Comparative Stability Profile

Stress ConditionN-Boc-4-Piperidinone Stability4-Piperidinone StabilityKey Differentiator
Acidic Hydrolysis Highly Labile Highly Stable Boc group cleavage vs. stable salt formation
Basic Hydrolysis Highly Stable Moderately Stable Potential for self-condensation of free amine
Oxidative Stress Moderately Stable Susceptible Free amine is more prone to oxidation
Thermal Stress Susceptible to Deprotection Moderately Stable Thermally induced deprotection vs. potential polymerization
Photolytic Stress Moderately Stable Moderately Stable Similar susceptibility to radical reactions

Table 2: Primary Degradation Products

Stress ConditionN-Boc-4-Piperidinone Degradants4-Piperidinone Degradants
Acidic Hydrolysis 4-Piperidinone, Isobutylene, CO₂None expected under mild conditions
Basic Hydrolysis Ring-opened or condensation products (at high temp.)Aldol condensation products, polymers
Oxidative Stress N-oxides, hydroxylamines, ring-opened productsN-oxides, hydroxylamines, ring-opened products
Thermal Stress 4-Piperidinone, Isobutylene, CO₂Aldol condensation products, polymers

Experimental Protocols

To empirically determine the stability of these compounds, a forced degradation study should be conducted. Below are detailed, step-by-step methodologies for a comparative study.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_boc Prepare Stock Solution of N-Boc-4-Piperidinone acid Acidic (0.1 M HCl, 60°C) prep_boc->acid Expose to base Basic (0.1 M NaOH, 60°C) prep_boc->base Expose to oxidative Oxidative (3% H2O2, RT) prep_boc->oxidative Expose to thermal Thermal (80°C, solid & solution) prep_boc->thermal Expose to prep_free Prepare Stock Solution of 4-Piperidinone prep_free->acid Expose to prep_free->base Expose to prep_free->oxidative Expose to prep_free->thermal Expose to quench Neutralize/Quench Reaction acid->quench base->quench oxidative->quench thermal->quench hplc Analyze by Stability- Indicating HPLC-UV/MS quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for comparative forced degradation study.

Protocol 1: Sample Preparation
  • Prepare stock solutions (e.g., 1 mg/mL) of both N-Boc-4-piperidinone and 4-piperidinone in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

Protocol 2: Stress Conditions

For each compound, subject aliquots of the stock solution to the following conditions in parallel:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for up to 24 hours, taking samples at various time points (e.g., 2, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for up to 24 hours, sampling at intervals.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for up to 24 hours, sampling at intervals.

  • Thermal Degradation (Solution): Incubate the stock solution at 80°C for up to 72 hours.

  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and heat at 80°C for up to 72 hours. Samples are then dissolved in the initial solvent for analysis.

  • Control Samples: Keep aliquots of the stock solutions at 4°C, protected from light, to serve as time-zero and unstressed controls.

Protocol 3: Analysis
  • At each time point, withdraw a sample and immediately neutralize it (for acid and base samples) to quench the degradation process. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point.

  • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) detector to identify the mass of the parent drug and any degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

Logical Framework for Stability Assessment

G Start Select Piperidinone Intermediate Synth_Step Is Amine Reactivity a Concern During Synthesis? Start->Synth_Step Protect Is Acidic Lability a Concern? Acid_Formulation Consider buffer systems and pH control for formulation. Protect->Acid_Formulation Yes Boc Use N-Boc-4-Piperidinone Synth_Step->Boc Yes Free Use 4-Piperidinone Synth_Step->Free No Boc->Protect Oxidative_Risk Implement antioxidant strategies and control oxidative impurities. Free->Oxidative_Risk

Caption: Decision framework for selecting the appropriate piperidinone.

Conclusion and Recommendations

The choice between N-Boc-4-piperidinone and 4-piperidinone is a trade-off between synthetic utility and inherent stability under different chemical environments.

  • N-Boc-4-Piperidinone is the superior choice for multi-step synthetic pathways where the reactivity of the secondary amine needs to be masked. Its stability in basic and nucleophilic conditions provides a wide synthetic window. However, its pronounced instability in acidic media is a critical liability that must be managed during deprotection steps and carefully considered in the formulation of the final drug product if the Boc group is retained.

  • 4-Piperidinone offers greater stability in acidic environments due to the formation of a stable piperidinium salt. This can be advantageous in certain synthetic steps and formulation strategies. However, its free amine is more susceptible to oxidation and can promote side reactions like self-condensation, which must be controlled during synthesis and storage.

References

  • BenchChem. (2025). 1-Boc-4-piperidone | 79099-07-3.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Rodrigues, F. C., Kumar, N. V. A., & Thakur, G. (2019). Developments in the anticancer activity of structurally modified curcumin: an up-to-date review. European Journal of Medicinal Chemistry, 177, 76-102.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Velev, I. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from an online open-access journal of pharmaceutical research.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kumar, V. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium.
  • da Silva, J. L. P. (2019). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (Master's thesis). Universidade de Lisboa, Lisboa, Portugal.
  • Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Kumar, V. (2025). Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media.
  • Patel, K. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Hays, S. J. (2025). Piperidine Synthesis.
  • Freeman, S. & Rochelle, G. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Poupin, P., et al. (1998).

Safety Operating Guide

Personal protective equipment for handling 3-Amino-1-(2-methylphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-Amino-1-(2-methylphenyl)piperidin-2-one is a functionalized lactam intermediate often utilized in the synthesis of Factor Xa inhibitors and other bioactive peptidomimetics. While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, its structural components—a primary amine , a lactam ring , and an ortho-toluidine moiety —dictate a strict "Precautionary Principle" approach.

Core Hazards (Structure-Activity Derived):

  • Skin/Eye Irritation (High Probability): The primary amine is basic and likely corrosive or highly irritating to mucous membranes (H314/H315).

  • Sensitization Potential: The 2-methylphenyl (o-tolyl) group linked to the nitrogen suggests potential for dermal sensitization or methemoglobinemia upon high exposure, similar to aniline derivatives.

  • Physical State: Typically a white to off-white hygroscopic solid. Dust inhalation is the primary vector of exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational state of the chemical.

Table 1: PPE Specifications by Operational State
Protection ZoneSolid Handling (Weighing, Transfer)Solution Phase (Reaction, Work-up)Technical Rationale
Respiratory N95 / P2 Respirator (Minimum) or PAPRFume Hood (Sash at 18"). Respirator not required if contained.[1]Solids pose a high risk of aerosolization. The amine functionality can cause rapid respiratory tract irritation.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Chemical Resistant: Laminate (Silver Shield) if handling concentrated stock >1M. Otherwise, double Nitrile.Lipophilic tolyl groups enhance dermal permeation. Standard latex is insufficient .
Ocular Chemical Goggles (Indirect Vent)Safety Glasses with Side Shields + Face Shield (if pouring >1L).Amine dusts are lacrimators; solutions can cause corneal burns due to basicity.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers Lab Coat + Chemical Apron (Rubber/Neoprene)Prevent "cuff gap" exposure where dust settles on wrists.

Operational Protocols: The "Self-Validating" Workflow

This section outlines how to handle the compound to ensure safety is built into the process, not just added on.[2]

Phase A: Weighing & Transfer (Critical Risk Zone)
  • The Static Risk: Piperidinone solids are often electrostatic.

    • Protocol: Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.

    • Validation: If the powder "jumps" or clings to the spatula, stop. Increase humidity or use an ionizer.

  • The Transfer:

    • Never weigh directly on the open bench. Use a Vented Balance Enclosure (VBE) or a Biosafety Cabinet Class II.

    • Pre-weigh into a tared vial with a septum cap to minimize open-air exposure during transport to the fume hood.

Phase B: Solubilization & Reaction
  • Solvent Selection: When dissolving, add solvent slowly. The heat of solution (exothermic) for amines can promote splashing.

  • Incompatibility Check:

    • Strictly Avoid: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless intended for reaction under controlled cooling).

    • Why? The primary amine is highly nucleophilic; uncontrolled reaction with electrophiles can be violent.

Phase C: Decontamination (The "Red" Indicator)
  • Surface Check: After handling, wipe the area with a pH indicator strip moistened with deionized water.

    • Result: If the strip turns Blue/Purple (Basic), contamination persists. Clean with 10% Citric Acid or dilute HCl to neutralize the amine, then wash with soap and water.

Exposure Risk Mitigation Workflow (Visualization)

The following logic gate determines your safety posture based on the state of the chemical.

SafetyWorkflow Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution EngineeringSolid Engineering Control: Vented Balance Enclosure Solid->EngineeringSolid EngineeringLiquid Engineering Control: Fume Hood (Sash < 18") Solution->EngineeringLiquid PPESolid PPE: Double Nitrile + N95/P3 EngineeringSolid->PPESolid StaticControl Action: Neutralize Static Charge PPESolid->StaticControl Process Proceed with Synthesis StaticControl->Process PPELiquid PPE: Nitrile + Splash Goggles EngineeringLiquid->PPELiquid PPELiquid->Process Decon Post-Op: pH Wipe Test (Verify Neutrality) Process->Decon

Figure 1: Decision logic for PPE and Engineering controls based on physical state. Note the mandatory pH verification step at the end of the workflow.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

  • Skin Contact: Immediately wash with water and soap for 15 minutes. Do not use alcohol/ethanol (this increases skin permeability of the tolyl moiety).

Waste Disposal Plan
  • Classification: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Segregation: Keep separate from strong acids to prevent exothermic salt formation in the waste drum.

  • Labeling: Must be labeled "Toxic" and "Irritant."

References

  • PubChem. (n.d.). Compound Summary: Piperidin-2-one derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-aminopiperidin-2-one. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-methylphenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2-methylphenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.